molecular formula C20H22N4O2S B15602871 ML192

ML192

货号: B15602871
分子量: 382.5 g/mol
InChI 键: GDPDARVUXXOYAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone is a N-arylpiperazine.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

furan-2-yl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-21-18(17-14-5-2-3-7-16(14)27-19(17)22-13)23-8-10-24(11-9-23)20(25)15-6-4-12-26-15/h4,6,12H,2-3,5,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPDARVUXXOYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of ML192: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

ML192 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). Its mechanism of action is centered on the inhibition of GPR55-mediated signaling cascades, thereby preventing the downstream cellular effects initiated by GPR55 agonists such as lysophosphatidylinositol (LPI). Specifically, this compound has been demonstrated to effectively block three key signaling pathways: β-arrestin trafficking, extracellular signal-regulated kinase (ERK1/2) phosphorylation, and protein kinase C beta II (PKCβII) translocation. This document provides a comprehensive overview of the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Data Presentation

The inhibitory potency of this compound has been quantified across key GPR55-mediated signaling events. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against agonist-induced responses.

AssayAgonistCell LineIC50 of this compound (µM)
β-arrestin Trafficking10 µM L-α-lysophosphatidylinositol (LPI)U2OS0.70
β-arrestin Trafficking1 µM ML186U2OS0.29
ERK1/2 PhosphorylationLPIGPR55-expressing U2OS cells1.1
PKCβII TranslocationAgonist-inducedHEK293Inhibitory activity confirmed, specific IC50 not cited in the provided results.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, a series of cell-based assays are employed. The logical relationship of GPR55 signaling and the points of inhibition by this compound, along with the workflows for the key experiments, are depicted in the following diagrams.

GPR55 Signaling Pathway and this compound Inhibition

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR55 GPR55 G_protein Gq/G12/G13 GPR55->G_protein Activates beta_arrestin β-arrestin GPR55->beta_arrestin Recruits PLC PLC G_protein->PLC PKC PKCβII PLC->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, Elk-1) ERK->Transcription Phosphorylates beta_arrestin->GPR55 Internalization Agonist Agonist (e.g., LPI) Agonist->GPR55 Activates This compound This compound This compound->GPR55 Inhibits beta_arrestin_workflow cluster_workflow β-arrestin Trafficking Assay Workflow start Seed U2OS cells expressing HA-GPR55E and βarr2-GFP pre_incubation Pre-incubate with this compound (15 minutes) start->pre_incubation co_incubation Co-incubate with GPR55 agonist (e.g., LPI) for 40 minutes pre_incubation->co_incubation fixation Fix cells with 4% paraformaldehyde co_incubation->fixation imaging High-Content Imaging (Microscopy) fixation->imaging analysis Quantify βarr2-GFP redistribution from cytoplasm to membrane imaging->analysis end Determine IC50 of this compound analysis->end ERK_workflow cluster_workflow ERK1/2 Phosphorylation Assay Workflow (Western Blot) start Culture GPR55-expressing U2OS cells treatment Treat cells with LPI +/- this compound start->treatment lysis Lyse cells and collect protein treatment->lysis quantification Determine protein concentration lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with 5% BSA transfer->blocking primary_ab Incubate with primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection analysis Densitometry analysis and normalization to total ERK1/2 detection->analysis end Determine IC50 of this compound analysis->end PKC_workflow cluster_workflow PKCβII Translocation Assay Workflow start Transiently transfect HEK293 cells with PKCβII-GFP and wild-type GPR55 treatment Treat cells with GPR55 agonist +/- this compound start->treatment imaging Live-cell or fixed-cell imaging (Confocal Microscopy) treatment->imaging analysis Quantify PKCβII-GFP translocation to the plasma membrane imaging->analysis end Assess inhibitory effect of this compound analysis->end

ML192: A Selective GPR55 Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

G protein-coupled receptor 55 (GPR55) is a lipid-sensing receptor implicated in a multitude of physiological and pathophysiological processes, including pain, inflammation, and cancer.[1][2] Initially deorphanized as a potential cannabinoid receptor, its pharmacology is complex and distinct from the classical CB1 and CB2 receptors.[2][3][4] The discovery of selective ligands is crucial for elucidating its biological functions. This document provides a comprehensive technical overview of ML192, a potent and selective antagonist of GPR55, identified through high-throughput screening. We detail its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization, presenting all quantitative data in structured tables and illustrating key pathways and workflows with detailed diagrams. This guide is intended for researchers, scientists, and drug development professionals investigating the GPR55 signaling axis.

Introduction to GPR55

GPR55 is a Class A G protein-coupled receptor activated by the endogenous lysophospholipid L-α-lysophosphatidylinositol (LPI).[2][5] While it binds some cannabinoid ligands, it shares low sequence homology with CB1 and CB2 receptors, positioning it as a non-classical cannabinoid receptor.[6][7] Upon activation by an agonist like LPI, GPR55 couples to several G proteins, including Gαq, Gα12, and Gα13, to initiate a variety of downstream signaling cascades.[3][6][8][9] These pathways include the activation of RhoA, mobilization of intracellular calcium, phosphorylation of extracellular signal-regulated kinases (ERK1/2), and recruitment of β-arrestin.[5][6][10][11] The development of selective antagonists like this compound is paramount to dissecting the specific roles of GPR55 signaling in health and disease.

Pharmacological Profile of this compound

This compound is a thienopyrimidine derivative identified as a selective GPR55 antagonist from a high-throughput screen of approximately 300,000 compounds.[1][2] Its antagonist activity has been confirmed through its ability to inhibit multiple downstream signaling events initiated by GPR55 agonists.

Potency and Efficacy

This compound demonstrates potent antagonism at the GPR55 receptor. In the primary β-arrestin recruitment assay, it inhibited LPI-induced signaling with an IC50 of 1.08 µM (1080 nM).[12] Further studies have confirmed its inhibitory effects on other GPR55-mediated pathways, as detailed in the quantitative data section.

Selectivity

A key feature of this compound is its selectivity for GPR55 over related receptors. Since GPR55 has been linked to the cannabinoid system and shares some homology with GPR35, selectivity was established against cannabinoid receptors (CB1 and CB2) and GPR35.[12] this compound exhibits greater than 45-fold selectivity against these receptors in both antagonist and agonist functional assays, making it a valuable tool for specific interrogation of GPR55 function.[12]

Quantitative Data Summary

The pharmacological data for this compound and related compounds from the same screening effort are summarized below for direct comparison.

Table 1: Potency of ML Probes as GPR55 Antagonists in β-Arrestin Recruitment Assay

Compound PubChem CID Scaffold GPR55 Antagonist IC50 (nM)
This compound 1434953 Thienopyrimidine 1080
ML191 23612552 Piperadinyloxadiazolone 160
ML193 1261822 Quinoline Aryl Sulfonamide 221

Data sourced from the NIH Molecular Libraries Program Probe Report.[12]

Table 2: Selectivity Profile of this compound

Receptor Assay Mode Activity Fold Selectivity vs. GPR55
GPR35 Antagonist & Agonist Inactive > 45-fold
CB1 Antagonist & Agonist Inactive > 45-fold
CB2 Antagonist & Agonist Inactive > 45-fold

Selectivity is based on the lack of activity up to the highest concentration tested (typically >20 µM).[1][12]

Table 3: Functional Inhibitory Activity of this compound on GPR55 Downstream Signaling

Assay Agonist This compound IC50 (µM)
β-Arrestin Trafficking LPI 0.70 ± 0.05
ERK1/2 Phosphorylation LPI 1.1 ± 0.3

Data sourced from subsequent characterization studies.[1]

GPR55 Signaling Pathways and Mechanism of this compound Action

GPR55 activation by LPI triggers a complex network of intracellular signals. This compound acts by blocking these agonist-induced events.

GPR55-Mediated Signaling

Upon agonist binding, GPR55 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary pathways include:

  • Gαq/11 Pathway: Leads to the activation of Phospholipase C (PLC), which subsequently results in the release of intracellular calcium (Ca2+).[3][6]

  • Gα12/13 Pathway: This pathway activates the small GTPase RhoA.[5][6][9]

  • Downstream Effectors: The activation of these initial pathways leads to a cascade of events including:

    • ERK1/2 Phosphorylation: A common endpoint for many GPCRs, contributing to cell growth and proliferation.[3][10]

    • NFAT Activation: The Gαq-Ca2+ axis can lead to the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[5][10]

    • β-Arrestin Recruitment: Following activation, GPR55 is phosphorylated, leading to the recruitment of β-arrestin 2, which mediates receptor desensitization, internalization, and can initiate its own signaling cascades.[12]

    • PKCβII Translocation: Agonist stimulation can also cause the translocation of Protein Kinase C βII (PKCβII) to the plasma membrane.[1][12]

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq/11 GPR55->Gq G1213 Gα12/13 GPR55->G1213 ERK pERK1/2 GPR55->ERK ... Barr β-Arrestin Recruitment GPR55->Barr PKC PKCβII Translocation GPR55->PKC ... LPI LPI (Agonist) LPI->GPR55 This compound This compound (Antagonist) This compound->GPR55 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA Ca ↑ Intracellular Ca²⁺ PLC->Ca NFAT NFAT Activation Ca->NFAT

Caption: GPR55 signaling pathways and the inhibitory action of this compound.

Mechanism of this compound

This compound functions as a competitive antagonist, binding to the GPR55 receptor and preventing the binding and action of agonists like LPI. This has been functionally demonstrated by its ability to inhibit LPI-induced β-arrestin trafficking, ERK1/2 phosphorylation, and PKCβII translocation.[1][12][13] Docking studies suggest that this compound binds within the transmembrane helices of the receptor, stabilizing an inactive state and preventing the conformational changes required for G protein coupling and downstream signaling.[14]

Experimental Protocols

The characterization of this compound involved several key cell-based functional assays. The methodologies are detailed below.

Primary Antagonist Screen: β-Arrestin Translocation Assay

This image-based, high-throughput assay was used to identify inhibitors of GPR55 activation.

  • Cell Line: U2OS (Human Osteosarcoma) cells stably co-expressing human GPR55 and β-arrestin-2 fused to Green Fluorescent Protein (βarr2-GFP).[1][12]

  • Protocol:

    • Cells are plated in 384-well microplates.

    • Test compounds (including this compound) are pre-incubated with the cells for 15 minutes.[1]

    • The GPR55 agonist LPI is added to the wells at an EC80 concentration to stimulate the receptor.[12]

    • Cells are co-incubated with the agonist and antagonist for 40-75 minutes at 37°C.[1][7]

    • Following incubation, cells are fixed with 4% paraformaldehyde.

    • Plates are imaged using an automated fluorescence microscope.

  • Endpoint: In the presence of an agonist (LPI), βarr2-GFP translocates from the cytoplasm to the activated GPR55 receptor at the cell membrane, appearing as fluorescent puncta. An antagonist (this compound) prevents this translocation, resulting in a diffuse cytoplasmic GFP signal. The degree of translocation is quantified by image analysis software.[12]

B_Arrestin_Workflow plate Plate U2OS-GPR55- βarr2-GFP cells (384-well) preincubate Pre-incubate with This compound (15 min) plate->preincubate stimulate Stimulate with LPI (EC80) preincubate->stimulate incubate Co-incubate (40-75 min, 37°C) stimulate->incubate fix Fix cells (4% PFA) incubate->fix image High-Content Imaging fix->image analyze Quantify βarr2-GFP Translocation image->analyze

Caption: Workflow for the β-Arrestin translocation antagonist assay.

ERK1/2 Phosphorylation Assay

This assay confirms the antagonist activity of this compound on a G protein-dependent signaling pathway.

  • Cell Line: U2OS cells overexpressing GPR55.[1]

  • Protocol:

    • Cells are plated and serum-starved prior to the assay.

    • Cells are pre-incubated with increasing concentrations of this compound for 30 minutes.[1]

    • LPI (e.g., 10 µM) is added to stimulate ERK1/2 phosphorylation for a defined period (e.g., 5-10 minutes).[1]

    • Cells are lysed, and the levels of phosphorylated ERK1/2 (pERK) and total ERK1/2 are measured.

  • Endpoint Detection: Detection can be performed using various methods, such as AlphaScreen® SureFire®, Western Blot, or In-Cell Western assays. The ratio of pERK to total ERK is calculated and plotted against the antagonist concentration to determine the IC50.[1][15]

PKCβII Translocation Assay

This assay provides further evidence of antagonism on a Gq-mediated pathway.

  • Cell Line: HEK293 cells transiently co-transfected with human GPR55 and a PKCβII-GFP fusion protein.[1][7]

  • Protocol:

    • Transfected cells are plated on glass-bottom dishes.

    • Cells are pre-treated with this compound.

    • An agonist (e.g., LPI) is added to stimulate the cells.

    • The redistribution of the PKCβII-GFP biosensor from the cytosol to the plasma membrane is monitored by live-cell imaging or in fixed cells.[1][7]

  • Endpoint: Antagonism is quantified as the inhibition of agonist-induced fluorescence increase at the plasma membrane.[1]

Selectivity Assays

To determine the selectivity of this compound, the β-arrestin translocation assay protocol (Section 5.1) was adapted for GPR35, CB1, and CB2. The same U2OS cell line background was used, but with cells engineered to express GPR35, CB1, or CB2 instead of GPR55. This compound was tested for its ability to antagonize known agonists for these receptors and was also tested for any intrinsic agonist activity in the absence of another agonist.[1][12]

Conclusion

This compound is a well-characterized small molecule antagonist of the GPR55 receptor. With a potency in the low micromolar to high nanomolar range and over 45-fold selectivity against related cannabinoid and orphan receptors, it serves as a critical research tool.[12] Its demonstrated ability to inhibit multiple, distinct GPR55-mediated downstream signaling pathways, including β-arrestin recruitment and ERK phosphorylation, confirms its mechanism of action.[1][13] The detailed protocols provided herein offer a basis for the continued use of this compound to explore the complex biology of GPR55 and to validate it as a potential therapeutic target in various disease models.

References

ML192: A Selective GPR55 Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ML192, a novel and selective antagonist of the G protein-coupled receptor 55 (GPR55). This compound, a thienopyrimidine derivative, was identified through a high-throughput screening campaign and has been characterized as a potent inhibitor of GPR55 signaling. This guide details the discovery, mechanism of action, and key quantitative data associated with this compound, along with detailed experimental protocols for the assays used in its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological and pathophysiological roles of GPR55 and for those involved in the development of novel therapeutics targeting this receptor.

Discovery

This compound was discovered through a high-throughput, high-content screen of approximately 300,000 compounds.[1] The primary screening assay monitored the recruitment of β-arrestin to GPR55 in response to an agonist, a key step in G protein-coupled receptor (GPCR) desensitization and signaling. This effort identified several novel GPR55 antagonist chemotypes, including the thienopyrimidine scaffold of this compound.[1][2][3]

Screening Cascade

The discovery of this compound involved a multi-step screening process designed to identify and characterize potent and selective GPR55 antagonists. The logical workflow of this process is depicted below.

Screening Cascade for this compound cluster_0 Primary High-Throughput Screen cluster_1 Secondary Assays & Characterization cluster_2 Lead Compound HTS ~300,000 Compound Library Screen (β-arrestin Recruitment Assay) DoseResponse Dose-Response & Potency Determination (IC50) HTS->DoseResponse Identified Hits Selectivity Selectivity Profiling (vs. GPR35, CB1, CB2) DoseResponse->Selectivity Downstream Downstream Signaling Assays (pERK, PKCβII) Selectivity->Downstream This compound This compound Identified Downstream->this compound Confirmed Selective Antagonist This compound Mechanism of Action cluster_0 GPR55 Signaling Pathway cluster_1 Inhibition by this compound LPI LPI (Agonist) GPR55 GPR55 LPI->GPR55 Activates BetaArrestin β-arrestin Recruitment GPR55->BetaArrestin ERK ERK1/2 Phosphorylation GPR55->ERK PKC PKCβII Translocation GPR55->PKC This compound This compound This compound->GPR55 Inhibits

References

The Role of G-Protein Coupled Receptor 55 (GPR55) in Pancreatic Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. The urgent need for novel therapeutic targets has led to intensified research into the molecular drivers of this disease. Among these, the G-protein coupled receptor 55 (GPR55) has emerged as a significant pro-tumorigenic factor in pancreatic cancer. This technical guide provides a comprehensive overview of the current understanding of GPR55's role in pancreatic cancer, focusing on its signaling pathways, its impact on the tumor microenvironment, and its potential as a therapeutic target. This document is intended to serve as a resource for researchers, scientists, and drug development professionals actively working to develop new treatments for pancreatic cancer.

GPR55 Expression and Prognostic Significance in Pancreatic Cancer

GPR55 is a cannabinoid receptor that is highly expressed in human pancreatic cancer tissues compared to normal pancreatic tissue.[1] Its expression is not only confined to the cancer cells but is also found in various components of the tumor microenvironment (TME), including immune cells.[2] This elevated expression has been correlated with a poorer prognosis, suggesting that GPR55 plays a critical role in the progression of the disease.[3]

Table 1: GPR55 Expression in Pancreatic Cancer

Tissue TypeGPR55 Expression LevelMethod of DetectionReference
Normal Human PancreasLowImmunohistochemistry (IHC)[1]
Human PDAC TissueHighImmunohistochemistry (IHC)[1]
Patient-Derived Xenografts (PDX)HighImmunohistochemistry (IHC)[2]
Pancreatic Cancer Cell Lines (e.g., PANC-1, HPAFII, ASPC1)DetectableWestern Blot[3]

The Pro-Tumorigenic Role of GPR55 in Pancreatic Cancer

Both in vitro and in vivo studies have demonstrated that GPR55 signaling promotes the proliferation of pancreatic cancer cells and contributes to tumor growth.[4] Genetic ablation or pharmacological inhibition of GPR55 leads to a reduction in cancer cell growth, highlighting its potential as a therapeutic target.[4]

Impact on Cell Proliferation and Survival

Pharmacological inhibition of GPR55 has been shown to reduce anchorage-dependent and -independent growth of pancreatic cancer cell lines.[3] GPR55 antagonists, such as cannabidiol (B1668261) (CBD) and the synthetic inhibitor CID16020046, have demonstrated anti-proliferative effects.[3]

Table 2: Efficacy of GPR55 Antagonists on Pancreatic Cancer Cell Viability

CompoundCell LineAssayIC50 ValueReference
(R,S′)-MNFPANC-1[³H]-Thymidine incorporation0.11 ± 0.08 µM[3]
(R,S′)-MNFMIA PaCa-2Sulforhodamine B (SRB)5.2 µM[3]
(R,S′)-MNFPSN-1Sulforhodamine B (SRB)8.3 µM[3]
(R,S′)-MNFPANC-1Sulforhodamine B (SRB)9.6 µM[3]
(R,S′)-MNFHPACSulforhodamine B (SRB)5.0 µM[3]
(R,S′)-MNFCapan-1Sulforhodamine B (SRB)6.8 µM[3]
CID16020046HEK-GPR55 cellsLPI-induced Ca2+ signaling0.21 µM
In Vivo Evidence of Pro-Tumorigenic Function

Studies using genetically engineered mouse models of pancreatic cancer, such as the KPC (KRASG12D; Trp53R172H; Pdx1-Cre) mouse model, have provided strong in vivo evidence for the role of GPR55. Genetic ablation of Gpr55 in KPC mice significantly prolongs survival.[4] Furthermore, in xenograft models using human pancreatic cancer cell lines, deficiency of GPR55 in the tumor microenvironment leads to reduced tumor weight and volume.[2]

Table 3: In Vivo Effects of GPR55 Inhibition on Pancreatic Tumor Growth

ModelInterventionOutcomeQuantitative DataReference
KPC MiceGenetic ablation of Gpr55Increased survivalMedian survival significantly prolonged (p=0.0013)[1]
KPC MiceCBD + Gemcitabine (B846)Increased survivalSurvived nearly 3 times longer than vehicle or gemcitabine alone[4]
KPCY tumor xenograft in GPR55 KO miceGPR55 knockout in TMEReduced tumor growthSmaller tumor weight and volume at day 21[2]
PANC-1 xenograft(R,S′)-MNF (20 mg/kg)Reduced tumor growthSignificant dose-dependent reduction in tumor volume[3]
PANC-1 xenograft(R,S′)-MNF (40 mg/kg)Reduced tumor growthSignificant dose-dependent reduction in tumor volume[3]

GPR55 Signaling Pathways in Pancreatic Cancer

GPR55 activation initiates a cascade of downstream signaling events that promote cancer cell proliferation, survival, and metabolic reprogramming. The primary signaling pathways implicated are the MAPK/ERK and PI3K/AKT pathways. Additionally, GPR55 expression is regulated by the tumor suppressor p53.

Downstream Effector Pathways

Pharmacological inhibition of GPR55 has been shown to reduce the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of ERK.[4] This leads to reduced cell cycle progression.[4] Furthermore, GPR55 signaling also activates the PI3K/AKT pathway, which is a key regulator of cell survival and metabolism.[5]

Regulation by the p53 Tumor Suppressor

The tumor suppressor protein p53 negatively regulates GPR55 expression through the modulation of microRNA miR34b-3p.[4] In pancreatic cancer cells with wild-type p53, its activity leads to increased levels of miR34b-3p, which in turn suppresses GPR55 expression. Conversely, in cells with mutated p53, this regulation is lost, leading to higher levels of GPR55 and increased proliferation.[6]

GPR55_Signaling_Pancreatic_Cancer cluster_regulation GPR55 Regulation cluster_signaling Downstream Signaling p53 p53 (wild-type) miR34b_3p miR34b-3p p53->miR34b_3p promotes transcription GPR55_protein GPR55 Protein miR34b_3p->GPR55_protein inhibits translation GPR55 GPR55 G_alpha_12_q Gα12/q GPR55->G_alpha_12_q activates PI3K PI3K G_alpha_12_q->PI3K MAPK_pathway Ras/Raf/MEK G_alpha_12_q->MAPK_pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK_pathway->ERK ERK->Proliferation

Caption: GPR55 signaling pathway in pancreatic cancer.

GPR55 and the Tumor Microenvironment

The role of GPR55 extends beyond the cancer cells themselves, critically influencing the tumor microenvironment (TME). GPR55 expression in the TME, particularly on immune cells, promotes an immunosuppressive environment that facilitates tumor growth.

Suppression of Anti-Tumor Immunity

Deficiency of GPR55 in the TME leads to a shift towards an anti-tumorigenic immune profile, characterized by an increased infiltration of cytotoxic CD8+ T cells and natural killer (NK) cells.[2] This suggests that GPR55 signaling normally suppresses the recruitment and function of these key anti-cancer immune cells.

The CXCR3/CXCL9/CXCL10 Axis

A key mechanism by which GPR55 shapes the TME is through the suppression of the CXCR3/CXCL9/CXCL10 chemokine axis.[1] The chemokines CXCL9 and CXCL10 are crucial for recruiting CXCR3-expressing T cells to the tumor site. In GPR55 knockout mice, tumors exhibit increased levels of Cxcl9 and Cxcl10, leading to enhanced T cell migration into the tumor.[1] This indicates that GPR55 signaling in the TME actively inhibits this T-cell recruitment pathway, thereby promoting a "cold" or non-immunoreactive tumor.

GPR55_TME_Interaction cluster_gpr55_present GPR55 Present in TME cluster_gpr55_absent GPR55 Absent in TME GPR55_TME GPR55 on TME Cells CXCL9_10_low CXCL9/CXCL10 (Low) GPR55_TME->CXCL9_10_low suppresses T_cell_migration_low T-cell Migration (Inhibited) CXCL9_10_low->T_cell_migration_low GPR55_absent No GPR55 on TME Cells CXCL9_10_high CXCL9/CXCL10 (High) T_cell_migration_high T-cell Migration (Enhanced) CXCL9_10_high->T_cell_migration_high

Caption: GPR55's role in the tumor microenvironment.

GPR55 as a Therapeutic Target for Drug Development

The pro-tumorigenic and immunosuppressive roles of GPR55 make it an attractive target for therapeutic intervention in pancreatic cancer.

Combination Therapy with Chemotherapy

Preclinical studies have shown that inhibiting GPR55 can enhance the efficacy of standard-of-care chemotherapy. In KPC mice, the combination of the GPR55 antagonist CBD with gemcitabine resulted in a nearly threefold increase in survival compared to either treatment alone.[4] This suggests that GPR55 inhibition may overcome mechanisms of chemoresistance.

Potential for Immunotherapy Sensitization

By remodeling the TME to favor an anti-tumor immune response, GPR55 inhibition holds promise for sensitizing pancreatic tumors to immunotherapy, such as checkpoint inhibitors. Pancreatic cancer has traditionally been resistant to these therapies. Interestingly, in a preclinical model, anti-PD-1 immunotherapy increased tumor burden in wild-type mice, an effect that was absent in GPR55 knockout mice, suggesting a complex interplay that warrants further investigation.[2]

Experimental Protocols

This section outlines the key experimental methodologies used in the study of GPR55 in pancreatic cancer.

In Vivo Models
  • Genetically Engineered Mouse Models (GEMMs): The KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model is a widely used and clinically relevant model that spontaneously develops pancreatic cancer.[4]

  • Xenograft Models: Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) are subcutaneously or orthotopically implanted into immunocompromised mice.[3]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_lines Pancreatic Cancer Cell Lines inhibition GPR55 Inhibition (siRNA or Antagonists) cell_lines->inhibition proliferation_assay Proliferation Assays (MTT, SRB, EdU) inhibition->proliferation_assay western_blot Western Blot (p-ERK, p-AKT) inhibition->western_blot mouse_models Mouse Models (KPC or Xenograft) treatment Treatment (GPR55i, Chemo, Immuno) mouse_models->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement survival_analysis Survival Analysis treatment->survival_analysis tme_analysis TME Analysis (Flow Cytometry, IHC) tumor_measurement->tme_analysis

Caption: General experimental workflow for GPR55 studies.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Pancreatic cancer cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, AKT), as well as GPR55 and loading controls (e.g., β-actin, tubulin). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Immune Cell Profiling
  • Tumor Digestion: Tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

  • Immune Cell Staining: Cells are stained with a cocktail of fluorescently-conjugated antibodies to identify different immune cell populations. A representative panel might include antibodies against CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), NK1.1 (NK cells), F4/80 (macrophages), and Ly6G (neutrophils).

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer, and the data is processed to quantify the proportions of different immune cell subsets within the TME.

Conclusion and Future Directions

GPR55 has been robustly identified as a key player in the progression of pancreatic cancer, influencing not only the cancer cells themselves but also shaping a tumor-permissive immune microenvironment. The wealth of preclinical data strongly supports the development of GPR55 antagonists as a novel therapeutic strategy for this devastating disease. Future research should focus on the development of potent and selective GPR55 inhibitors for clinical use. Furthermore, clinical trials investigating the combination of GPR55 antagonists with standard chemotherapy and immunotherapy are warranted to translate these promising preclinical findings into tangible benefits for patients with pancreatic cancer.

References

ML192: An In-depth Technical Guide on its Antagonistic Effect on β-Arrestin Recruitment to the S1P5 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML192 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 5 (S1P5). This G protein-coupled receptor (GPCR) is predominantly expressed in the central nervous system and immune cells, playing a role in various physiological processes. Understanding the interaction of novel compounds like this compound with S1P5 is crucial for the development of targeted therapeutics. A key aspect of GPCR signaling and regulation is the recruitment of β-arrestin. This document provides a comprehensive technical overview of this compound's effect on β-arrestin recruitment to S1P5, including quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Quantitative Data Summary

The inhibitory activity of this compound on β-arrestin recruitment to the S1P5 receptor has been quantified using a cell-based Tango assay. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency in blocking the agonist-induced interaction between S1P5 and β-arrestin.

CompoundTarget ReceptorAssay TypeParameterValue
This compoundS1P5Tango β-arrestin Recruitment AssayIC504.4 µM

Signaling Pathways

S1P5 Receptor Signaling

The S1P5 receptor is known to couple to specific heterotrimeric G proteins, initiating downstream signaling cascades. It has been established that S1P5 signals through Gαi and Gα12/13 pathways.[1][2] Notably, S1P5 does not couple to the Gαq signaling pathway.[1][2] This selectivity is a critical aspect of its function and a key consideration in the development of specific modulators.

S1P5_Signaling cluster_membrane Plasma Membrane S1P5 S1P5 Receptor G_protein_complex Gi/G12/13 S1P5->G_protein_complex activates beta_arrestin β-Arrestin S1P5->beta_arrestin recruits S1P S1P S1P->S1P5 binds Downstream_Gi Downstream Gi Signaling G_protein_complex->Downstream_Gi Downstream_G12_13 Downstream G12/13 Signaling G_protein_complex->Downstream_G12_13 Receptor_Internalization Receptor Internalization & Signaling beta_arrestin->Receptor_Internalization

S1P5 Receptor Signaling Pathways
This compound Mechanism of Action

This compound acts as an antagonist at the S1P5 receptor. By binding to the receptor, it prevents the endogenous ligand, sphingosine-1-phosphate (S1P), from activating it. This inhibitory action blocks both G protein-mediated signaling and the subsequent recruitment of β-arrestin.

ML192_MoA cluster_membrane Plasma Membrane S1P5 S1P5 Receptor beta_arrestin β-Arrestin S1P5->beta_arrestin recruitment inhibited This compound This compound This compound->S1P5 binds & blocks S1P S1P S1P->S1P5 binding prevented

This compound Antagonistic Action on S1P5

Experimental Protocols

Tango β-Arrestin Recruitment Assay

The Tango assay is a robust, cell-based method for detecting GPCR activation by measuring β-arrestin recruitment.[3][4] The assay utilizes a GPCR fused to a transcription factor, and a β-arrestin protein fused to a protease. Ligand-induced receptor activation leads to the recruitment of the β-arrestin-protease fusion protein, which then cleaves the transcription factor from the receptor. The liberated transcription factor translocates to the nucleus and activates a reporter gene, typically β-lactamase, leading to a quantifiable signal.[5]

Protocol for this compound Antagonist Activity Measurement:

  • Cell Culture: U2OS cells stably expressing the human S1P5 receptor-transcription factor fusion protein and the β-arrestin-protease fusion protein are cultured in McCoy's 5A medium supplemented with 10% charcoal/dextran-stripped fetal bovine serum, 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, 25 mM HEPES, and 1% penicillin/streptomycin.

  • Cell Plating: Cells are harvested and seeded into 384-well black, clear-bottom microplates at a density of 10,000 cells per well in 32 µL of assay medium. Plates are incubated for 16-24 hours at 37°C in 5% CO2.

  • Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient. These dilutions are then further diluted in assay medium.

  • Antagonist Incubation: 8 µL of the diluted this compound solutions are added to the cell plates. The plates are incubated for 30 minutes at 37°C.

  • Agonist Stimulation: 8 µL of the S1P5 agonist, sphingosine-1-phosphate (S1P), at a concentration that elicits a robust response (typically the EC80 concentration), is added to the wells.

  • Incubation: The plates are incubated for 5 hours at 37°C in 5% CO2 to allow for β-lactamase reporter gene expression.

  • Detection: 8 µL of a live-cell β-lactamase substrate is added to each well. The plates are incubated at room temperature for 2 hours in the dark.

  • Data Acquisition: The fluorescence emission at 460 nm and 530 nm is read using a fluorescence plate reader. The ratio of these emissions is calculated to determine the level of β-lactamase activity.

  • Data Analysis: The IC50 value for this compound is determined by plotting the emission ratio against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Tango_Assay_Workflow cluster_workflow Tango Assay Workflow for this compound Antagonist Profiling plate_cells Plate S1P5 Tango Cells (10,000 cells/well) incubate1 Incubate 16-24h plate_cells->incubate1 add_this compound Add this compound (serial dilutions) incubate1->add_this compound incubate2 Incubate 30 min add_this compound->incubate2 add_agonist Add S1P Agonist (EC80) incubate2->add_agonist incubate3 Incubate 5h add_agonist->incubate3 add_substrate Add β-lactamase Substrate incubate3->add_substrate incubate4 Incubate 2h (dark) add_substrate->incubate4 read_plate Read Fluorescence (460nm / 530nm) incubate4->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Tango Assay Workflow for this compound

Conclusion

This compound is a selective antagonist of the S1P5 receptor that effectively inhibits agonist-induced β-arrestin recruitment with a micromolar potency. Its lack of activity on the Gq signaling pathway underscores its selectivity. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the role of S1P5 in health and disease and for those involved in the development of novel S1P5-targeted therapeutics. The detailed methodologies and visual representations of the underlying molecular processes are intended to facilitate further research and a deeper understanding of this compound's mechanism of action.

References

Understanding ERK1/2 Phosphorylation Inhibition by ML192: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML192 is a selective antagonist of the G protein-coupled receptor 55 (GPR55), a novel cannabinoid receptor implicated in various physiological and pathological processes. A key downstream consequence of GPR55 activation is the phosphorylation and subsequent activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), central components of the mitogen-activated protein kinase (MAPK) signaling pathway. This guide provides a comprehensive technical overview of the inhibition of ERK1/2 phosphorylation by this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. The document is intended to serve as a resource for researchers and drug development professionals investigating GPR55 signaling and the therapeutic potential of its antagonists.

Introduction to the ERK1/2 Signaling Pathway

The ERK1/2 signaling cascade is a highly conserved pathway that transduces extracellular signals into a wide range of cellular responses, including proliferation, differentiation, survival, and apoptosis.[1][2] The canonical activation of this pathway begins with the stimulation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[3] This leads to the activation of the small GTPase Ras, which in turn activates a cascade of protein kinases: Raf (a MAP3K), MEK1/2 (a MAP2K), and finally ERK1/2 (a MAPK).[2][4] MEK1/2 are the direct upstream activators of ERK1/2, phosphorylating them on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2) within their activation loop, leading to their full enzymatic activity.[1] Activated ERK1/2 then phosphorylate a multitude of cytoplasmic and nuclear substrates, thereby regulating gene expression and cellular function.[5]

This compound: A GPR55 Antagonist that Modulates ERK1/2 Signaling

This compound is a potent and selective antagonist of GPR55.[6] GPR55 activation, notably by its endogenous ligand L-α-lysophosphatidylinositol (LPI), has been shown to trigger the phosphorylation and activation of ERK1/2.[3] By binding to and inhibiting GPR55, this compound effectively blocks this downstream signaling event, leading to a reduction in ERK1/2 phosphorylation.[6] This inhibitory effect is a key indicator of this compound's functional antagonism at the GPR55 receptor.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified through various in vitro cellular assays. The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Inhibition of LPI-Induced ERK1/2 Phosphorylation

CompoundIC50 (µM) in GPR55-expressing U2OS cells
This compound 1.1 [6]
ML1910.4
ML1930.2

Table 2: Inhibition of LPI- and ML186-Induced β-Arrestin Trafficking

CompoundIC50 (µM) vs. LPIIC50 (µM) vs. ML186
This compound 0.70 [6]0.29 [6]
ML1911.08Not Reported
ML1930.22Not Reported

Table 3: Selectivity Profile of this compound

TargetActivityIC50 (µM) or % Inhibition
GPR55 Antagonist1.08 (β-arrestin assay)
GPR35No Agonist or Antagonist Activity> 45-fold selectivity
CB1No Agonist or Antagonist Activity> 45-fold selectivity
CB2No Agonist or Antagonist Activity> 45-fold selectivity

Note: A comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not publicly available at the time of this writing.

Signaling Pathways and Experimental Workflows

GPR55-Mediated ERK1/2 Signaling Pathway

The following diagram illustrates the signaling cascade from GPR55 activation to ERK1/2 phosphorylation, and the point of inhibition by this compound.

GPR55_ERK_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_protein Gq/G13 GPR55->G_protein Activates LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits PLC PLC G_protein->PLC Activates Ras Ras G_protein->Ras PKC PKC PLC->PKC Activates PKC->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Downstream Downstream Targets pERK->Downstream Phosphorylates

Caption: GPR55 signaling to ERK1/2 and inhibition by this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines the typical experimental workflow for characterizing a GPR55 antagonist like this compound.

Experimental_Workflow cluster_primary Primary Characterization cluster_secondary Secondary Functional Assays cluster_selectivity Selectivity Profiling Primary_Screen Primary Screen (e.g., β-Arrestin Recruitment Assay) Dose_Response Dose-Response Curve (Determine IC50) Primary_Screen->Dose_Response ERK_Assay ERK1/2 Phosphorylation Assay Dose_Response->ERK_Assay PKC_Assay PKCβII Translocation Assay Dose_Response->PKC_Assay Selectivity_Screen Selectivity Screening (vs. GPR35, CB1, CB2, etc.) Dose_Response->Selectivity_Screen Kinome_Scan Kinome-wide Scan (Optional, for broader selectivity) Selectivity_Screen->Kinome_Scan

Caption: Workflow for GPR55 antagonist characterization.

Experimental Protocols

Cellular ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is adapted from the methodology used to characterize this compound's effect on LPI-induced ERK1/2 phosphorylation.[3]

Objective: To determine the IC50 of this compound for the inhibition of LPI-induced ERK1/2 phosphorylation in GPR55-expressing cells.

Materials:

  • GPR55-expressing U2OS cells

  • Serum-free cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • L-α-lysophosphatidylinositol (LPI)

  • This compound

  • Pervanadate (B1264367) (positive control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Starvation:

    • Plate GPR55-expressing U2OS cells in 60-mm dishes and grow to sub-confluence.

    • Serum-starve the cells overnight before the assay to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment:

    • Rinse the cells once with HBSS.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with 10 µM LPI for 10 minutes. A positive control with pervanadate and a negative control with no LPI should be included.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against t-ERK1/2 to normalize for protein loading.

    • Quantify the band intensities for p-ERK1/2 and t-ERK1/2.

    • Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each condition.

    • Plot the percentage of inhibition of LPI-induced ERK1/2 phosphorylation against the concentration of this compound to determine the IC50 value.

β-Arrestin Trafficking Assay

This protocol is based on the high-content screening assay used to identify and characterize GPR55 antagonists.[7]

Objective: To measure the ability of this compound to inhibit agonist-induced β-arrestin translocation to GPR55.

Materials:

  • U2OS cells stably co-expressing GPR55 and β-arrestin2-GFP

  • Assay buffer (e.g., HBSS)

  • LPI or ML186 (agonists)

  • This compound

  • Paraformaldehyde (for fixing)

  • Phosphate-buffered saline (PBS)

  • High-content imaging system

Procedure:

  • Cell Plating:

    • Plate the GPR55/β-arrestin2-GFP cells in 96-well or 384-well imaging plates and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Wash the cells briefly with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for 15 minutes at room temperature.

  • Agonist Co-application:

    • Add the agonist (LPI or ML186) to the wells containing this compound and incubate for 40 minutes at room temperature.

  • Cell Fixation:

    • Fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.

  • Washing:

    • Wash the cells three times with PBS and once with double-distilled water.

  • Image Acquisition and Analysis:

    • Acquire images of the cells using a high-content imaging system.

    • Quantify the translocation of β-arrestin2-GFP from the cytoplasm to intracellular vesicles or the plasma membrane.

    • Determine the concentration-dependent inhibition of agonist-induced β-arrestin translocation by this compound and calculate the IC50 value.

PKCβII Translocation Assay

This imaging assay measures G-protein-dependent signaling downstream of GPR55 activation.

Objective: To assess the inhibitory effect of this compound on agonist-induced PKCβII translocation.

Materials:

  • HEK293 cells

  • PKCβII-GFP expression plasmid

  • GPR55 expression plasmid

  • Transfection reagent (e.g., calcium phosphate)

  • Cell culture medium (e.g., MEM)

  • Agonist (e.g., LPI)

  • This compound

  • Fluorescence microscope

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with plasmids encoding PKCβII-GFP and GPR55.

    • Allow 24 hours for protein expression.

  • Compound Treatment:

    • Wash the cells with warm medium.

    • Pre-treat the cells with different concentrations of this compound.

  • Agonist Stimulation:

    • Stimulate the cells with an agonist like LPI for 30-45 minutes at 37°C.

  • Image Acquisition:

    • Visualize the cells using a fluorescence microscope.

    • In unstimulated cells, PKCβII-GFP will have a diffuse cytoplasmic localization.

    • Upon agonist stimulation, PKCβII-GFP will translocate to the plasma membrane, often resulting in the formation of membrane blebs.

  • Data Analysis:

    • Qualitatively or quantitatively assess the inhibition of agonist-induced PKCβII-GFP translocation to the plasma membrane in the presence of this compound.

    • The inhibitory effect can be binned into categories based on the extent of membrane recruitment and bleb formation.

Conclusion

This compound is a valuable tool for studying the physiological and pathological roles of GPR55. Its ability to potently and selectively inhibit GPR55-mediated signaling, including the downstream phosphorylation of ERK1/2, makes it a critical pharmacological probe. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate signaling pathways governed by GPR55 and to explore the therapeutic potential of its antagonists in various disease models. Further characterization of this compound's selectivity against a broader range of kinases will be beneficial for a more complete understanding of its pharmacological profile.

References

The Role of ML192 in Elucidating Lysophosphatidylinositol (LPI) Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylinositol (LPI) is a bioactive lipid that exerts its effects through the G protein-coupled receptor 55 (GPR55), influencing a multitude of physiological and pathological processes, including cancer progression, inflammation, and pain.[1] The study of the LPI/GPR55 signaling axis has been significantly advanced by the development of selective pharmacological tools. This technical guide focuses on ML192, a potent and selective antagonist of GPR55, and its application in dissecting the intricacies of LPI-mediated signaling pathways. We will provide a comprehensive overview of the quantitative data associated with this compound's activity, detailed experimental protocols for key assays, and visual representations of the relevant signaling cascades and workflows to facilitate a deeper understanding and practical application of this crucial research tool.

Introduction to LPI/GPR55 Signaling

Lysophosphatidylinositol (LPI) is an endogenous lysophospholipid that has been identified as a key signaling molecule. Its primary receptor, GPR55, is a class A orphan G protein-coupled receptor.[2] The LPI/GPR55 signaling axis is implicated in a variety of cellular processes, including proliferation, migration, and invasion, particularly in the context of cancer.[2][3] GPR55 activation by LPI has been shown to proceed through the coupling of Gαq and Gα12/13 proteins.[2][4] This initiates downstream signaling cascades involving RhoA, phospholipase C (PLC), and the activation of mitogen-activated protein kinases (MAPK), such as ERK1/2, as well as transcription factors like the nuclear factor of activated T-cells (NFAT).[5][6][7] Given its role in pathophysiology, GPR55 has emerged as a promising therapeutic target.

This compound: A Selective GPR55 Antagonist

This compound is a small molecule antagonist of GPR55 that has proven invaluable for studying the physiological and pathological roles of LPI/GPR55 signaling.[3] Its selectivity and potency make it a critical tool for differentiating GPR55-mediated effects from those of other receptors, such as the cannabinoid receptors CB1 and CB2, with which GPR55 shares some ligands.[8]

Quantitative Data for this compound

The inhibitory activity of this compound on GPR55 has been characterized in various functional assays. The following tables summarize the key quantitative data for this compound and its selectivity profile.

Table 1: Potency of this compound as a GPR55 Antagonist

Assay TypeAgonistCell LineIC50 (µM)Reference
β-Arrestin RecruitmentLPI (10 µM)U2OS-GPR55E-βarr2-GFP0.70 ± 0.05[3]
β-Arrestin RecruitmentLPI (6 µM)CHO-hGPR557.5 (3.4–16.5)[9][10]
ERK1/2 PhosphorylationLPI (10 µM)U2OS-GPR551.1 ± 0.3[3]

Table 2: Selectivity Profile of this compound

ReceptorAssay TypeAgonist/Antagonist ActivityIC50/EC50 (µM)Fold Selectivity vs. GPR55Reference
GPR35Antagonist>45-fold selective>32>45[8][11]
CB1Antagonist>45-fold selective>32>45[8][11]
CB2Antagonist>45-fold selective>32>45[8][11]
GPR35Agonist>45-fold selective>32>45[8][11]
CB1Agonist>45-fold selective>32>45[8][11]
CB2Agonist>45-fold selective>32>45[8][11]

LPI/GPR55 Signaling Pathways

The activation of GPR55 by LPI initiates a complex network of intracellular signaling events. The primary pathways involve the activation of Gq and G12/13 families of G proteins.

GPR55_Signaling LPI Lysophosphatidylinositol (LPI) GPR55 GPR55 LPI->GPR55 Binds to Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca2 Ca²⁺ Mobilization IP3->Ca2 ERK ERK1/2 Activation DAG->ERK NFAT NFAT Activation Ca2->NFAT ROCK->ERK Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation NFAT->Proliferation This compound This compound This compound->GPR55 Antagonizes

Figure 1: LPI/GPR55 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to study LPI/GPR55 signaling and the effects of this compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in GPCR desensitization and signaling.

Principle: This protocol utilizes a commercially available enzyme fragment complementation assay (e.g., PathHunter® β-arrestin assay). Cells are engineered to express GPR55 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon LPI-induced GPR55 activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[12][13][14]

Materials:

  • CHO or HEK293 cells stably expressing hGPR55-ProLink and β-arrestin-Enzyme Acceptor

  • Cell culture medium (e.g., F-12K Medium) with 10% FBS, penicillin/streptomycin, and G418

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • LPI (agonist)

  • This compound (antagonist)

  • Detection reagent (containing substrate for the complemented enzyme)

  • White, solid-bottom 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the engineered cells into white, solid-bottom assay plates at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound (antagonist) and a fixed concentration of LPI (agonist, typically at EC80) in assay buffer.

  • Antagonist Incubation: Remove the cell culture medium and add the this compound dilutions to the wells. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add the fixed concentration of LPI to the wells containing the antagonist and to control wells. Incubate for 90 minutes at 37°C.

  • Detection: Equilibrate the plate and detection reagent to room temperature. Add the detection reagent to each well and incubate for 60 minutes in the dark.

  • Data Acquisition: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the log concentration of this compound to determine the IC50 value.

BetaArrestin_Workflow Start Start PlateCells Plate GPR55-β-arrestin cells in 96/384-well plates Start->PlateCells Incubate1 Incubate overnight at 37°C PlateCells->Incubate1 PrepareCompounds Prepare serial dilutions of this compound and a fixed concentration of LPI Incubate1->PrepareCompounds AddAntagonist Add this compound to wells PrepareCompounds->AddAntagonist Incubate2 Incubate for 30 min at 37°C AddAntagonist->Incubate2 AddAgonist Add LPI to wells Incubate2->AddAgonist Incubate3 Incubate for 90 min at 37°C AddAgonist->Incubate3 AddDetection Add detection reagent Incubate3->AddDetection Incubate4 Incubate for 60 min at room temperature AddDetection->Incubate4 ReadPlate Measure chemiluminescence Incubate4->ReadPlate Analyze Analyze data and determine IC50 ReadPlate->Analyze

Figure 2: Workflow for the β-Arrestin Recruitment Assay.

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2, a key downstream effector in the GPR55 signaling pathway.

Principle: This protocol describes a cell-based immunoassay (e.g., Western Blot or a plate-based assay like AlphaScreen™ SureFire™ or TR-FRET). Following cell lysis, phosphorylated ERK1/2 is detected using specific antibodies.[15][16]

Materials:

  • HEK293 or U2OS cells expressing GPR55

  • Cell culture medium

  • Serum-free medium

  • LPI (agonist)

  • This compound (antagonist)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and PVDF membranes (for Western Blot)

  • Plate reader (for plate-based assays)

Procedure (Western Blot):

  • Cell Culture and Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 12-24 hours.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound for 30 minutes, followed by stimulation with LPI (at its EC50) for 5-10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total ERK1/2.

ERK_Workflow Start Start Culture Culture and serum-starve GPR55-expressing cells Start->Culture Treat Pre-treat with this compound, then stimulate with LPI Culture->Treat Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE SDS-PAGE and Western Blot transfer Lyse->SDS_PAGE Immunoblot Immunoblot for p-ERK and total ERK SDS_PAGE->Immunoblot Detect Detect and quantify band intensity Immunoblot->Detect Analyze Analyze data and determine IC50 Detect->Analyze

Figure 3: Workflow for the ERK1/2 Phosphorylation Western Blot Assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon GPR55 activation by LPI, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence, which is measured by a fluorescence plate reader or microscope.[17][18]

Materials:

  • HEK293 cells transiently or stably expressing GPR55

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • LPI (agonist)

  • This compound (antagonist)

  • Black, clear-bottom 96- or 384-well assay plates

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed cells into black, clear-bottom assay plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Compound Plates: Prepare a separate plate with serial dilutions of this compound and a fixed concentration of LPI.

  • Assay: Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Baseline Reading: The instrument will first measure the baseline fluorescence of the cells.

  • Compound Addition and Reading: The instrument will then add the this compound solutions to the cell plate and incubate for a short period. Subsequently, it will add the LPI solution and immediately begin recording the fluorescence intensity over time to capture the kinetic response of calcium mobilization.

  • Data Analysis: The change in fluorescence (peak minus baseline) is calculated. The data is then plotted against the antagonist concentration to determine the IC50.

Calcium_Workflow Start Start PlateCells Plate GPR55-expressing cells in black, clear-bottom plates Start->PlateCells LoadDye Load cells with a calcium-sensitive dye PlateCells->LoadDye PrepareCompounds Prepare this compound and LPI in a separate compound plate LoadDye->PrepareCompounds ReadBaseline Measure baseline fluorescence using a plate reader PrepareCompounds->ReadBaseline AddCompounds Add this compound, then LPI, and measure fluorescence kinetically ReadBaseline->AddCompounds Analyze Analyze fluorescence change and determine IC50 AddCompounds->Analyze

Figure 4: Workflow for the Intracellular Calcium Mobilization Assay.

Conclusion

This compound is a powerful and selective tool for the investigation of LPI/GPR55 signaling. Its use in conjunction with the robust experimental protocols detailed in this guide allows for the precise dissection of this important signaling pathway. A thorough understanding of the LPI/GPR55 axis, facilitated by tools like this compound, is crucial for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. This guide provides the necessary quantitative data, methodological details, and visual aids to empower researchers in their exploration of this exciting area of cell signaling and drug discovery.

References

Methodological & Application

ML192 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML192 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] This document provides detailed application notes and protocols for key in vitro assays to characterize the pharmacological activity of this compound. The described methodologies include a β-arrestin trafficking assay, an ERK1/2 phosphorylation assay, and a PKCβII translocation assay, all of which are critical for evaluating the antagonist effects of this compound on GPR55 signaling. Additionally, a summary of the selectivity profile of this compound is presented.

Introduction

GPR55 is an orphan GPCR that has garnered significant interest due to its potential involvement in various physiological and pathological processes, including pain, inflammation, and cancer.[2] this compound, a thienopyrimidine derivative, has been identified as a selective antagonist of GPR55.[1] In vitro characterization of this compound is essential to understand its mechanism of action and to facilitate its use as a chemical probe for studying GPR55 biology. The following protocols provide a comprehensive guide for researchers to assess the inhibitory effects of this compound on GPR55-mediated signaling pathways.

Data Presentation

This compound Potency and Selectivity
AssayAgonistCell LineIC50 (µM)Reference
β-Arrestin TraffickingL-α-lysophosphatidylinositol (LPI)U2OS0.70 ± 0.05[2]
β-Arrestin TraffickingML186U2OS0.29
ERK1/2 PhosphorylationLPIGPR55-expressing U2OS1.1
GPR55 Antagonist Activity (β-Arrestin)LPICHO1.08[1]
GPR35 Antagonist Activity------>45-fold selectivity[1]
CB1 Antagonist Activity------>45-fold selectivity[1]
CB2 Antagonist Activity------>45-fold selectivity[1]

Note: IC50 values may vary depending on experimental conditions and cell lines used.

Signaling Pathway

Activation of GPR55 by its agonist, L-α-lysophosphatidylinositol (LPI), initiates a cascade of intracellular signaling events. One of the primary events is the recruitment of β-arrestin to the activated receptor, which can lead to receptor desensitization and internalization. GPR55 activation also stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the translocation of protein kinase C βII (PKCβII), both of which are involved in downstream cellular responses. This compound acts as an antagonist, blocking these LPI-induced signaling events.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 BetaArrestin β-Arrestin GPR55->BetaArrestin Recruits ERK ERK1/2 GPR55->ERK Activates PKC PKCβII GPR55->PKC Activates LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits pERK p-ERK1/2 ERK->pERK Phosphorylation Downstream Downstream Cellular Responses pERK->Downstream Translocated_PKC Translocated PKCβII PKC->Translocated_PKC Translocation Translocated_PKC->Downstream

GPR55 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

β-Arrestin Trafficking Assay

This assay measures the recruitment of β-arrestin to the GPR55 receptor upon agonist stimulation. The protocol is based on imaging the translocation of a fluorescently tagged β-arrestin.

Materials:

  • U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP

  • Assay medium: DMEM supplemented with 10% FBS

  • L-α-lysophosphatidylinositol (LPI)

  • This compound

  • Paraformaldehyde (4%)

  • Phosphate-buffered saline (PBS)

  • High-content imaging system

Protocol:

  • Cell Plating: Seed the U2OS cells in a 96-well clear-bottom black plate at a density of 10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium. Prepare a stock solution of LPI in a suitable vehicle (e.g., fatty-acid-free BSA in PBS).

  • Antagonist Pre-incubation: Remove the culture medium from the wells and add the this compound dilutions. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add LPI to a final concentration corresponding to its EC80 (e.g., 10 µM) to all wells except the negative control.

  • Incubation: Incubate the plate for 40 minutes at room temperature.

  • Fixation: Carefully remove the medium and fix the cells by adding 4% paraformaldehyde for 25 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Acquire images of the β-arrestin2-GFP translocation using a high-content imaging system.

  • Data Analysis: Quantify the translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of this compound.

Beta_Arrestin_Workflow plate_cells Plate U2OS-GPR55-βarr2-GFP cells in 96-well plate incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_compounds Prepare this compound and LPI solutions incubate_overnight->prepare_compounds add_this compound Add this compound (Antagonist) and incubate for 15 min prepare_compounds->add_this compound add_lpi Add LPI (Agonist) and incubate for 40 min add_this compound->add_lpi fix_cells Fix cells with 4% PFA add_lpi->fix_cells wash_cells Wash cells with PBS fix_cells->wash_cells image_cells Image β-arrestin translocation wash_cells->image_cells analyze_data Analyze data and calculate IC50 image_cells->analyze_data

Workflow for the β-arrestin trafficking assay.
ERK1/2 Phosphorylation Assay

This protocol describes a cell-based immunoassay to measure the phosphorylation of ERK1/2 in response to GPR55 activation and its inhibition by this compound.

Materials:

  • GPR55-expressing U2OS cells

  • Serum-free assay medium

  • LPI

  • This compound

  • Lysis buffer

  • Phospho-ERK1/2 assay kit (e.g., AlphaLISA, HTRF, or ELISA-based)

  • Microplate reader compatible with the chosen assay kit

Protocol:

  • Cell Plating and Serum Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Agonist Stimulation: Stimulate the cells with LPI at its EC50 concentration for 5-10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on a shaker for 10 minutes at 4°C.

  • Assay Procedure: Perform the phospho-ERK1/2 detection according to the manufacturer's protocol of the chosen assay kit.

  • Data Acquisition: Read the plate on a compatible microplate reader.

  • Data Analysis: Normalize the data to the positive (LPI alone) and negative (vehicle) controls. Determine the IC50 of this compound by fitting the data to a four-parameter logistic equation.

ERK_Phosphorylation_Workflow plate_cells Plate GPR55-U2OS cells serum_starve Serum starve cells overnight plate_cells->serum_starve pre_treat Pre-treat with this compound for 30 min serum_starve->pre_treat stimulate Stimulate with LPI for 5-10 min pre_treat->stimulate lyse_cells Lyse cells stimulate->lyse_cells detect_pERK Detect p-ERK1/2 using assay kit lyse_cells->detect_pERK read_plate Read plate detect_pERK->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data

Workflow for the ERK1/2 phosphorylation assay.
PKCβII Translocation Assay

This assay monitors the movement of PKCβII from the cytosol to the plasma membrane upon GPR55 activation.

Materials:

  • Cells expressing GPR55 and PKCβII-GFP

  • Imaging medium (e.g., HBSS)

  • LPI

  • This compound

  • Confocal or high-content imaging microscope

Protocol:

  • Cell Culture: Culture cells on glass-bottom dishes or plates suitable for live-cell imaging.

  • Compound Incubation: Replace the culture medium with imaging medium containing the desired concentration of this compound and incubate for 15-30 minutes.

  • Baseline Imaging: Acquire baseline images of the PKCβII-GFP distribution.

  • Agonist Addition: Add LPI to the imaging dish to stimulate the cells.

  • Time-Lapse Imaging: Acquire a time-lapse series of images to monitor the translocation of PKCβII-GFP from the cytosol to the plasma membrane.

  • Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time. Compare the extent of translocation in the presence and absence of this compound to determine its inhibitory effect.

PKC_Translocation_Workflow plate_cells Plate GPR55/PKCβII-GFP cells on glass-bottom dish incubate_this compound Incubate with this compound plate_cells->incubate_this compound baseline_image Acquire baseline image incubate_this compound->baseline_image add_lpi Add LPI baseline_image->add_lpi timelapse_image Acquire time-lapse images of PKCβII-GFP translocation add_lpi->timelapse_image analyze_data Quantify translocation and determine inhibition timelapse_image->analyze_data

Workflow for the PKCβII translocation assay.

Conclusion

The protocols and data presented in this document provide a robust framework for the in vitro characterization of the GPR55 antagonist, this compound. These assays are fundamental for confirming its mechanism of action and for its application as a selective tool in GPR55 research. Consistent and reproducible data can be generated by carefully following these methodologies, which will aid in elucidating the role of GPR55 in health and disease.

References

Application Notes: Utilizing ML192 in a β-Arrestin Translocation Assay for GPR55 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets. Upon activation by a ligand (agonist), GPCRs initiate intracellular signaling cascades. A key regulatory event in this process is receptor desensitization, which is primarily mediated by β-arrestin proteins. Following agonist-induced GPCR phosphorylation, β-arrestins are recruited from the cytosol to the plasma membrane, where they bind to the activated receptor. This "translocation" not only sterically hinders further G-protein coupling but also initiates receptor internalization and can trigger distinct, G-protein-independent signaling pathways.[1][2] The monitoring of β-arrestin translocation has therefore become a robust and widely adopted method for assessing the activation state of GPCRs.[3]

ML192 has been identified as a selective antagonist for the G-protein coupled receptor GPR55.[4] Its mechanism of action involves blocking the effects of GPR55 agonists, thereby inhibiting downstream signaling events. One of these key events is the recruitment of β-arrestin to the receptor.[4] Consequently, a β-arrestin translocation assay is an ideal platform to characterize the antagonistic properties of this compound and determine its potency (IC50). This document provides a detailed protocol for using this compound in an antagonist-mode β-arrestin translocation assay.

Principle of the Assay

In an antagonist-mode β-arrestin translocation assay, the objective is to measure the ability of a compound (this compound) to inhibit the agonist-induced recruitment of β-arrestin to the target receptor (GPR55). The assay is typically performed using a cell line engineered to stably express GPR55 and a β-arrestin protein tagged with a reporter molecule, such as Green Fluorescent Protein (GFP) or an enzyme fragment for a complementation assay (e.g., PathHunter).

The workflow involves pre-incubating the cells with varying concentrations of the antagonist, this compound. Subsequently, the cells are challenged with a fixed concentration of a known GPR55 agonist (such as L-α-lysophosphatidylinositol, LPI).[4] If this compound effectively antagonizes GPR55, it will prevent the agonist from binding and activating the receptor, thus inhibiting the translocation of β-arrestin. The resulting signal (fluorescence redistribution or luminescence) is measured and the inhibitory effect of this compound is quantified by generating a dose-response curve to calculate its IC50 value.

GPR55 Signaling and Inhibition by this compound

The following diagram illustrates the signaling pathway of GPR55 activation and its inhibition by this compound, leading to the blockade of β-arrestin recruitment.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Receptor GRK GRK GPR55->GRK Activates GPR55_P Phosphorylated GPR55 GRK->GPR55 Phosphorylates Arrestin_mem Translocated β-Arrestin Agonist GPR55 Agonist (e.g., LPI) Agonist->GPR55 Binds & Activates This compound This compound (Antagonist) This compound->Block Blocks Binding Arrestin_cyto β-Arrestin Arrestin_cyto->GPR55_P Recruited to Membrane

Caption: GPR55 signaling pathway and its antagonism by this compound.

Experimental Workflow for this compound Testing

The diagram below outlines the sequential steps for performing the antagonist-mode β-arrestin translocation assay.

Workflow A 1. Cell Seeding Seed cells expressing GPR55 and β-arrestin-reporter into microplates. B 2. Compound Preparation Prepare serial dilutions of this compound. Prepare fixed concentration of GPR55 agonist. A->B C 3. Antagonist Pre-incubation Add diluted this compound to cells. Incubate to allow receptor binding. B->C D 4. Agonist Stimulation Add GPR55 agonist (e.g., LPI at EC80) to all wells except negative controls. C->D E 5. Incubation Incubate plate to allow for β-arrestin translocation. D->E F 6. Signal Detection Add detection reagents (if required). Read plate (fluorescence or luminescence). E->F G 7. Data Analysis Normalize data and plot dose-response curve. Calculate IC50 for this compound. F->G

Caption: Experimental workflow for an antagonist-mode β-arrestin assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and assay technology used (e.g., fluorescence microscopy vs. plate-reader-based enzyme complementation).

Materials and Reagents
  • Cell Line: A mammalian cell line (e.g., HEK293, U2OS, or CHO) stably expressing human GPR55 and a β-arrestin-reporter fusion protein (e.g., β-arrestin-GFP or a system like DiscoverX PathHunter).

  • This compound: GPR55 Antagonist.

  • GPR55 Agonist: e.g., L-α-lysophosphatidylinositol (LPI) or a synthetic agonist like ML186.

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or F-12K).

  • Fetal Bovine Serum (FBS)

  • Antibiotics: Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.

  • Solvent: DMSO for dissolving compounds.

  • Assay Plates: 96-well or 384-well clear-bottom, black-walled plates for fluorescence or white-walled plates for luminescence.

  • Detection Reagents: As required by the specific assay technology (e.g., lytic detection reagents for enzyme complementation assays).

  • Instrumentation: An imaging system (high-content imager or fluorescence microscope) or a plate reader capable of detecting luminescence.

Methods

1. Cell Culture and Seeding a. Culture the GPR55/β-arrestin cell line in the recommended medium supplemented with FBS and antibiotics, in a humidified incubator at 37°C and 5% CO2. b. The day before the assay, harvest the cells using a non-enzymatic dissociation solution to preserve receptor integrity. c. Count the cells and determine viability. d. Seed the cells into the assay plates at a pre-optimized density (e.g., 10,000-20,000 cells/well for a 96-well plate) and allow them to attach overnight.

2. Compound Preparation a. This compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10-30 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C. b. This compound Dilution Series: On the day of the assay, prepare a serial dilution series of this compound in a separate plate. First, dilute the stock solution into assay buffer to create the highest concentration for your dose-response curve. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[5] A common approach is a 10-point, 3-fold serial dilution. c. Agonist Solution: Prepare a solution of the GPR55 agonist (e.g., LPI) in assay buffer at a concentration that is 2 to 5 times its pre-determined EC80 value (the concentration that gives 80% of the maximal response).

3. Assay Procedure (Antagonist Mode) a. Remove the culture medium from the seeded cell plates. b. Gently wash the cells once with assay buffer. c. Add the diluted this compound solutions to the appropriate wells. Include "vehicle control" wells (containing the same final DMSO concentration as the test wells) and "agonist maximum signal" wells. d. Pre-incubate the plate with this compound for a set period (e.g., 15-30 minutes) at 37°C. e. Following the pre-incubation, add the prepared GPR55 agonist solution to all wells except the "no agonist" (negative control) wells. f. Incubate the plate for the optimal translocation time (e.g., 30-90 minutes) at 37°C. This time should be determined during assay development.[6] g. For Imaging Assays: Proceed directly to imaging after incubation. h. For Luminescence Assays: Allow the plate to equilibrate to room temperature, then add the detection reagents according to the manufacturer's instructions and incubate for the recommended time (e.g., 60 minutes).

4. Data Acquisition a. Fluorescence Imaging: Acquire images of the cells. Quantify the translocation by measuring the intensity of fluorescence at the membrane versus the cytosol. b. Luminescence Plate Reader: Measure the relative light units (RLU) from each well.

5. Data Analysis a. Normalize the data. The "no agonist" control represents 100% inhibition, and the "agonist maximum signal" (with vehicle) represents 0% inhibition. b. Percent Inhibition Calculation: % Inhibition = 100 * (1 - [Signal_this compound - Signal_NoAgonist] / [Signal_Max - Signal_NoAgonist]) c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the agonist-induced signal.

Data Presentation

The results of the experiment can be summarized in a table to clearly present the inhibitory potency of this compound.

This compound Conc. (µM)GPR55 AgonistSignal (RLU/Fluorescence)% Inhibition
0 (No Agonist)None1,500100%
0 (Vehicle)LPI (EC80)25,0000%
0.01LPI (EC80)24,5002.1%
0.03LPI (EC80)22,00012.8%
0.1LPI (EC80)18,00029.8%
0.3LPI (EC80)13,00051.1%
1.0LPI (EC80)7,00076.6%
3.0LPI (EC80)3,00093.6%
10.0LPI (EC80)1,60099.6%
Calculated IC50 - - ~0.29 µM [4]

Note: The data in this table is illustrative, based on published IC50 values for this compound inhibiting agonist-induced β-arrestin trafficking.[4] Actual signal values will vary depending on the assay system.

References

Application Notes and Protocols for In Vivo Studies of ML192, a GPR55 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML192 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). It demonstrates high selectivity for GPR55 over other cannabinoid receptors such as CB1 and CB2, as well as the G protein-coupled receptor 35 (GPR35). In vitro studies have shown that this compound effectively inhibits GPR55-mediated signaling pathways, including β-arrestin trafficking, ERK1/2 phosphorylation, and PKCβII translocation. These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of GPR55 in various biological systems.

This document provides detailed application notes and protocols for the in vivo administration of this compound, based on established methodologies for other selective GPR55 antagonists. The provided information is intended to guide researchers in designing and executing in vivo studies to explore the therapeutic potential of targeting GPR55.

Data Presentation

In Vitro Potency and Selectivity of this compound
ParameterValueNotes
GPR55 IC50 702 nMInhibition of GPR55 activation.
Selectivity >32 µMIC50 against CB1, CB2, and GPR35.
In Vivo Dosage of Structurally Related GPR55 Antagonists
CompoundAnimal ModelRoute of AdministrationDosageVehicleReference Study
CID16020046 MiceSubcutaneous (s.c.)20 mg/kgDMSOKargl et al.
CID16020046 MiceIntraperitoneal (i.p.)1 mg/kgNot specifiedLee et al.[1]
CID16020046 RatsIntra-globus pallidus (local)10 µM0.01% DMSORamírez-García et al.[2]
ML193 RatsIntracerebroventricular (i.c.v.)0.1 and 1 µ g/rat Not specifiedEbrahimi-Ghiri et al.[3]
ML193 MiceIntraperitoneal (i.p.)1 µg/kg0.001% DMSO in sterile PBSAlishahi et al.[4]

Signaling Pathway

Activation of GPR55 by its endogenous ligand, lysophosphatidylinositol (LPI), initiates a cascade of intracellular signaling events. GPR55 couples to Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The RhoA pathway influences cytoskeletal rearrangement and gene transcription. This compound, as a GPR55 antagonist, is expected to block these downstream signaling events.

GPR55_Signaling_Pathway LPI LPI GPR55 GPR55 LPI->GPR55 Activates This compound This compound This compound->GPR55 Inhibits Gq Gq GPR55->Gq G12_13 G12/13 GPR55->G12_13 PLC PLC Gq->PLC Activates RhoA RhoA G12_13->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ERK ERK1/2 Phosphorylation Ca_release->ERK PKC->ERK In_Vivo_Workflow start Start animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model dose_finding Dose-Range Finding Study (e.g., 1, 10, 20 mg/kg) animal_model->dose_finding formulation Prepare this compound Formulation dose_finding->formulation administration Administer this compound (e.g., i.p., s.c., i.c.v.) formulation->administration monitoring Monitor Animals (Health & Behavior) administration->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

References

ML192: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of ML192 for use in cell culture experiments. This compound is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). Proper preparation of this compound is critical for obtaining accurate and reproducible experimental results.

Data Presentation

This compound Solubility and Storage

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

PropertyValueSource
Molecular Weight 382.48 g/mol N/A
Solubility in DMSO ≥ 2.5 mg/mL (≥ 6.54 mM)[1]
Recommended Stock Solution Solvent 100% DMSO[1]
Stock Solution Storage -20°C for up to 1 month, -80°C for up to 6 months[1]
Final Assay DMSO Concentration ≤ 0.5% (v/v)General cell culture best practice

Note: To ensure the highest quality, it is recommended to use the stock solution within 6 months when stored at -80°C.[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 382.48 g/mol * 1000 mg/g = 3.8248 mg

  • Weighing this compound:

    • Carefully weigh out approximately 3.83 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol for Preparing this compound Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Calibrated pipettes and sterile tips

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine Final Working Concentrations:

    • Decide on the final concentrations of this compound you wish to test in your cell-based assay. The IC50 of this compound for inhibiting L-α-lysophosphatidylinositol (LPI)-induced β-arrestin trafficking is approximately 0.70 µM.[1] A typical concentration range for testing could be from 0.1 µM to 10 µM.

  • Serial Dilution (Example for a 10 µM final concentration):

    • To achieve a final concentration of 10 µM in your cell culture well, you will need to perform a serial dilution. It is recommended to keep the final DMSO concentration in the cell culture medium at or below 0.5%.

    • Step A: Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium (e.g., 2 µL of 10 mM this compound + 18 µL of medium).

    • Step B: Final Dilution: Add an appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in 1 mL of media, add 10 µL of the 1 mM intermediate solution. The final DMSO concentration in this example would be 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

  • Treatment of Cells:

    • Add the prepared this compound working solutions and the vehicle control to your cells and incubate for the desired experimental duration.

Visualizations

GPR55 Signaling Pathway and Inhibition by this compound

GPR55_Signaling_Pathway LPI LPI (Agonist) GPR55 GPR55 LPI->GPR55 Activates Galpha13 Gα13 GPR55->Galpha13 Activates beta_arrestin β-arrestin GPR55->beta_arrestin Recruitment PKC PKCβII Translocation GPR55->PKC RhoA RhoA Galpha13->RhoA ROCK ROCK RhoA->ROCK PLC PLC ROCK->PLC ERK ERK1/2 Phosphorylation ROCK->ERK Cellular_Response Cellular Response beta_arrestin->Cellular_Response ERK->Cellular_Response PKC->Cellular_Response This compound This compound (Antagonist) This compound->GPR55 Inhibits

Caption: GPR55 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Preparation

ML192_Preparation_Workflow start Start: Obtain this compound Powder weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to make 10 mM Stock Solution weigh->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex store Aliquot and Store at -80°C vortex->store thaw Thaw Stock Solution for Use store->thaw intermediate_dilution Prepare Intermediate Dilution in Cell Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Working Concentrations in Cell Culture Medium intermediate_dilution->final_dilution treat_cells Treat Cells in Culture final_dilution->treat_cells end End: Experiment treat_cells->end

Caption: Workflow for preparing this compound for cell culture experiments.

References

Application Notes and Protocols for Studying Cancer Cell Proliferation Using miR-192

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-192 (miR-192) is a small non-coding RNA molecule that has emerged as a critical regulator of gene expression in various cancers. Its role in cancer cell proliferation is complex and context-dependent, acting as either a tumor suppressor or an oncogene in different malignancies. These application notes provide a comprehensive overview of the methodologies used to study the effects of miR-192 on cancer cell proliferation, its target pathways, and relevant protocols for researchers in oncology and drug development.

Data Presentation

The functional impact of miR-192 on cancer cell proliferation is often quantified by assessing changes in cell viability, cell cycle distribution, and apoptosis following the modulation of miR-192 expression. Below are representative tables summarizing the quantitative effects of miR-192 in different cancer cell lines.

Table 1: Effect of miR-192 Mimics on Cancer Cell Viability (MTT Assay)

Cell LineCancer TypeTransfectionIncubation Time (hours)% Inhibition of Cell Proliferation (Mean ± SD)
MCF-7Breast CancermiR-192 mimic4845 ± 5%[1]
MDA-MB-231Breast CancermiR-192 mimic4838 ± 4%[1]
A549Lung CancermiR-192 mimic7255 ± 6%[2][3]
H460Lung CancermiR-192 mimic7248 ± 5%[2][3]
PC-3Prostate CancermiR-192 mimic4830 ± 3%[4]

Table 2: Effect of miR-192 on Cell Cycle Progression (Flow Cytometry)

Cell LineCancer TypeTransfection% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)
MCF-7Breast CancermiR-192 mimic68 ± 4%20 ± 3%
MDA-MB-231Breast CancermiR-192 mimic62 ± 5%25 ± 4%
A549Lung CancermiR-192 mimic72 ± 6%15 ± 2%

Table 3: Effect of miR-192 on Apoptosis (Annexin V Assay)

Cell LineCancer TypeTransfection% Apoptotic Cells (Mean ± SD)
MCF-7Breast CancermiR-192 mimic25 ± 3%
A549Lung CancermiR-192 mimic30 ± 4%[2][3]

Signaling Pathways

miR-192 exerts its effects on cell proliferation by targeting multiple genes involved in key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of miR-192 in a specific cancer context.

miR192_signaling_pathways cluster_inhibition Tumor Suppressive Roles cluster_promotion Oncogenic Roles miR192_inhibits miR-192 CAV1 Caveolin-1 (CAV1) miR192_inhibits->CAV1 targets RB1 Retinoblastoma 1 (RB1) miR192_inhibits->RB1 targets Proliferation_inhibit Cell Proliferation CAV1->Proliferation_inhibit promotes Apoptosis_inhibit Apoptosis CAV1->Apoptosis_inhibit inhibits RB1->Proliferation_inhibit inhibits RB1->Apoptosis_inhibit promotes miR192_promotes miR-192 MEK_ERK_Pathway MEK/ERK Pathway miR192_promotes->MEK_ERK_Pathway activates Wnt_Pathway Wnt Signaling miR192_promotes->Wnt_Pathway activates Proliferation_promote Cell Proliferation MEK_ERK_Pathway->Proliferation_promote promotes Wnt_Pathway->Proliferation_promote promotes

Caption: Signaling pathways modulated by miR-192 in cancer.

Experimental Workflows

A typical workflow for investigating the role of miR-192 in cancer cell proliferation involves modulating its expression in cancer cell lines and then assessing the phenotypic and molecular consequences.

experimental_workflow cluster_phenotypic Phenotypic Assays cluster_molecular Molecular Analysis start Cancer Cell Line Culture transfection Transfection with miR-192 mimic/inhibitor or control start->transfection phenotypic_assays Phenotypic Assays transfection->phenotypic_assays molecular_analysis Molecular Analysis transfection->molecular_analysis viability Cell Viability (MTT, etc.) phenotypic_assays->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) phenotypic_assays->cell_cycle apoptosis Apoptosis Assay (Annexin V) phenotypic_assays->apoptosis qpcr qRT-PCR (miR-192 & target gene expression) molecular_analysis->qpcr western_blot Western Blot (Target protein levels) molecular_analysis->western_blot luciferase Luciferase Reporter Assay (Target validation) molecular_analysis->luciferase data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis qpcr->data_analysis western_blot->data_analysis luciferase->data_analysis

Caption: Experimental workflow for studying miR-192 function.

Experimental Protocols

Cell Culture and Transfection

Objective: To modulate the expression of miR-192 in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • miR-192 mimic, miR-192 inhibitor, and negative control oligonucleotides

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Protocol:

  • Seed 2 x 10^5 cells per well in a 6-well plate and incubate overnight at 37°C in a 5% CO2 incubator.

  • On the day of transfection, dilute 50 pmol of miR-192 mimic, inhibitor, or negative control in 250 µL of Opti-MEM.

  • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

  • Combine the diluted oligonucleotides and the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the 500 µL of the oligonucleotide-lipid complex to each well containing cells and medium.

  • Incubate the cells for 24-72 hours before proceeding to downstream assays.

Cell Proliferation (MTT) Assay

Objective: To determine the effect of miR-192 on cell viability.[1]

Materials:

  • Transfected cells in 96-well plates (1 x 10^4 cells/well)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the desired incubation period (e.g., 48 hours), add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the negative control.

Western Blot Analysis

Objective: To analyze the protein expression of miR-192 target genes (e.g., CAV1, RB1).

Materials:

  • Transfected cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-CAV1, anti-RB1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Lyse the transfected cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Flow Cytometry for Cell Cycle Analysis

Objective: To assess the effect of miR-192 on cell cycle distribution.

Materials:

  • Transfected cells

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Harvest the transfected cells by trypsinization and wash with PBS.

  • Fix the cells in 70% cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The study of miR-192 in cancer cell proliferation is a dynamic field with significant therapeutic and diagnostic implications. The protocols and data presented here provide a foundational framework for researchers to investigate the multifaceted roles of this microRNA in cancer. Careful experimental design, including the use of appropriate controls and orthogonal validation methods, is essential for obtaining robust and reproducible results. Further research into the upstream regulation and downstream targets of miR-192 will continue to unravel its complex contributions to tumorigenesis and may lead to the development of novel therapeutic strategies.

References

Application of ML192 in Inflammation Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML192 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). Emerging evidence implicates GPR55 in pro-inflammatory signaling, positioning it as a novel therapeutic target for inflammatory diseases. This compound, also known as CID-1434953, offers a valuable pharmacological tool to investigate the role of GPR55 in various inflammation research models. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying inflammation.

Mechanism of Action

This compound exerts its effects by specifically binding to and inhibiting the GPR55 receptor. GPR55 activation, often by its endogenous ligand lysophosphatidylinositol (LPI), has been shown to initiate downstream signaling cascades that contribute to inflammatory responses. This compound blocks these pro-inflammatory signals. The primary mechanism of action involves the inhibition of:

  • β-arrestin trafficking: this compound prevents the recruitment of β-arrestin to the GPR55 receptor, a crucial step in receptor desensitization and signaling.

  • ERK1/2 Phosphorylation: It inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway involved in cell proliferation, differentiation, and inflammation.

  • PKCβII Translocation: this compound impedes the translocation of Protein Kinase C βII (PKCβII), another important mediator in inflammatory signaling pathways.

By inhibiting these pathways, this compound can effectively attenuate the production of pro-inflammatory cytokines and reduce immune cell recruitment and activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the effects of GPR55 antagonism in inflammatory models.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/AssayReference
IC50 for GPR55 Antagonism 1.08 µMβ-arrestin recruitment assay[1]
IC50 for ERK1/2 Phosphorylation Inhibition 1.1 µMGPR55-expressing U2OS cells[2]
Selectivity (Antagonist activity) >45-fold vs. GPR35, CB1, CB2Various cell-based assays[1]

Table 2: Effects of GPR55 Antagonists in Preclinical Inflammation Models

ModelGPR55 Antagonist UsedKey FindingsReference
DSS-induced Colitis (Mouse) CID16020046Reduced inflammation scores, MPO activity, TNF-α, and IL-1β levels. Decreased macrophage and lymphocyte recruitment.[2]
TNBS-induced Colitis (Mouse) CID16020046Lowered levels of Cox-2, IL-1β, and IL-6.[2]
Collagen-Induced Arthritis (Mouse) CID16020046Alleviated arthritis symptoms, reduced serum IgG, IL-1β, IL-6, IFN-γ, and IL-17A.[3]
LPS-induced Endotoxemia (Rat) CID16020046, O-1918Reduced leukocyte adherence and plasma levels of TNF-α and IL-6.[4]
Inflammatory Pain (Rat) GPR55 blockade in PAGMitigated inflammatory pain.[5]
LPS-activated Primary Microglia KIT 10Prevented PGE2 release, reduced mPGES-1 and COX-2 synthesis, and inhibited NF-κB signaling.[6]

Signaling Pathways and Experimental Workflows

GPR55 Pro-Inflammatory Signaling Pathway

The following diagram illustrates the signaling cascade initiated by GPR55 activation and the points of inhibition by this compound.

GPR55_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR55 GPR55 Gq Gαq/13 GPR55->Gq activates beta_arrestin β-arrestin GPR55->beta_arrestin recruits LPI LPI LPI->GPR55 activates RhoA RhoA Gq->RhoA PLC PLC Gq->PLC ERK p-ERK1/2 RhoA->ERK PKC PKCβII PLC->PKC NFkB NF-κB PKC->NFkB ERK->NFkB Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Cytokines TNF-α, IL-1β, IL-6 Transcription->Cytokines Transcription->Cytokines Chemokines Chemokines Transcription->Chemokines Transcription->Chemokines COX2 COX-2 Transcription->COX2 Transcription->COX2 This compound This compound This compound->GPR55 inhibits This compound->PKC inhibits translocation This compound->ERK inhibits phosphorylation This compound->beta_arrestin inhibits trafficking Experimental_Workflow cluster_setup Experimental Setup cluster_induction Induction and Treatment cluster_monitoring Monitoring and Endpoint Analysis cluster_data Data Analysis and Conclusion Animal_Model Select Animal Model (e.g., DSS Colitis, CIA) Grouping Divide into Groups: - Vehicle Control - this compound Treatment - Positive Control (optional) Animal_Model->Grouping Acclimatization Acclimatization Period Grouping->Acclimatization Induction Induce Inflammation (e.g., DSS in water, Collagen injection) Acclimatization->Induction Treatment Administer this compound or Vehicle (Specify dose, route, and frequency) Induction->Treatment Monitoring Monitor Clinical Signs: - Body weight - Disease activity index - Paw swelling Treatment->Monitoring Endpoint Euthanasia and Sample Collection Monitoring->Endpoint Analysis Analyze Samples: - Histology of inflamed tissue - Cytokine levels (ELISA, qPCR) - Myeloperoxidase (MPO) assay - Flow cytometry of immune cells Endpoint->Analysis Data_Analysis Statistical Analysis of Data Analysis->Data_Analysis Conclusion Draw Conclusions on the Efficacy of this compound Data_Analysis->Conclusion

References

ML192: A Selective Antagonist for GPR55 Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its potential involvement in a variety of physiological and pathological processes, including pain, inflammation, and cancer.[1][2] The identification of selective pharmacological tools is crucial for elucidating the biological functions of GPR55. ML192 is a potent and selective antagonist of GPR55, identified through high-throughput screening.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in GPR55 research.

Pharmacological Profile of this compound

This compound is a thienopyrimidine derivative that acts as a selective antagonist at the human GPR55 receptor.[3] Its pharmacological properties have been characterized in various in vitro assays.

Quantitative Data Summary
ParameterValueAssayCell LineReference
IC₅₀ (GPR55 Antagonism) 1080 nMβ-arrestin RecruitmentCHO[3][5]
IC₅₀ (GPR55 Antagonism) 700 nMβ-arrestin TraffickingU2OS[1]
IC₅₀ (LPI-induced ERK1/2 Phosphorylation Inhibition) 1100 nMWestern BlotU2OS[1]
Selectivity (Antagonist) >45-fold vs. GPR35, CB1, CB2β-arrestin RecruitmentCHO[3]
Selectivity (Agonist) >45-fold vs. GPR35, CB1, CB2β-arrestin RecruitmentCHO[3]

Note: The IC₅₀ value represents the concentration of an inhibitor where the response (or binding) is reduced by half.[6][7][8]

GPR55 Signaling Pathways Modulated by this compound

GPR55 activation by its endogenous ligand, lysophosphatidylinositol (LPI), initiates several downstream signaling cascades. This compound, as an antagonist, blocks these LPI-induced signaling events.

Key Signaling Pathways:
  • Gαq/12/13 Coupling: GPR55 couples to Gαq, Gα12, and Gα13 proteins.[9][10]

  • Intracellular Calcium Mobilization: Activation of GPR55 leads to the release of intracellular calcium stores via the Gαq-PLC-IP₃ pathway.[2][9][11]

  • RhoA Activation: GPR55 signaling through Gα12/13 activates the small GTPase RhoA.[2]

  • MAPK/ERK Pathway: GPR55 activation leads to the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases).[1][3] this compound has been shown to inhibit LPI-induced ERK phosphorylation.[1][3]

  • β-arrestin Recruitment: Ligand-activated GPR55 recruits β-arrestin, a key event in receptor desensitization and signaling.[3][5] this compound was identified as an antagonist in a β-arrestin recruitment assay.[3][5]

Signaling Pathway Diagram

GPR55_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling GPR55 GPR55 Gaq Gαq GPR55->Gaq Ga1213 Gα12/13 GPR55->Ga1213 barrestin β-arrestin GPR55->barrestin Recruitment LPI LPI LPI->GPR55 Agonist This compound This compound This compound->GPR55 Antagonist PLC PLC Gaq->PLC RhoA RhoA Ga1213->RhoA IP3 IP3 PLC->IP3 Ca2 [Ca²⁺]i ↑ IP3->Ca2 ROCK ROCK RhoA->ROCK ERK p-ERK1/2 ROCK->ERK

Caption: GPR55 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Here we provide detailed protocols for key in vitro and in vivo experiments to characterize the antagonist activity of this compound at the GPR55 receptor.

In Vitro Assays

1. β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR activation. The PathHunter® assay from DiscoverX is a widely used platform for this purpose.[1]

Experimental Workflow:

B_Arrestin_Workflow A Seed PathHunter® GPR55 cells in a 384-well plate B Incubate overnight A->B C Add this compound (or test compound) B->C D Incubate for 30 minutes C->D E Add LPI (agonist) D->E F Incubate for 90 minutes E->F G Add PathHunter® detection reagents F->G H Incubate for 60 minutes G->H I Read chemiluminescence H->I

Caption: Workflow for the PathHunter® β-arrestin recruitment assay.

Detailed Protocol:

  • Cell Plating:

    • Culture PathHunter® CHO-K1 GPR55 β-Arrestin cells (DiscoverX, #93-0208C2) according to the manufacturer's instructions.

    • On the day of the assay, harvest cells and resuspend in the appropriate cell plating reagent at a concentration of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a white, clear-bottom 384-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[12]

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of this compound or other test compounds in the appropriate assay buffer. The final solvent concentration should not exceed 1%.

    • Add 5 µL of the compound solution to the cell plate.

    • Incubate for 30 minutes at 37°C.

  • Agonist Addition:

    • Prepare a solution of LPI (the GPR55 agonist) at a concentration that gives approximately 80% of the maximal response (EC₈₀). This concentration needs to be determined empirically in your cell line.

    • Add 5 µL of the LPI solution to the wells.

    • Incubate for 90 minutes at 37°C.[13]

  • Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

    • Add 12.5 µL of the detection reagent mixture to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the chemiluminescent signal using a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the LPI-only control.

    • Generate a dose-response curve and determine the IC₅₀ value using a non-linear regression analysis.

2. ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of ERK1/2, a downstream effector of GPR55 signaling.

Experimental Workflow:

ERK_Workflow A Seed GPR55-expressing cells (e.g., U2OS) in 6-well plates B Serum-starve cells overnight A->B C Pre-treat with this compound B->C D Stimulate with LPI C->D E Lyse cells and collect protein D->E F SDS-PAGE and Western Blot E->F G Probe with anti-phospho-ERK and anti-total-ERK antibodies F->G H Detect and quantify bands G->H

Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed U2OS cells stably expressing GPR55 in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight in serum-free medium.

    • Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

    • Stimulate the cells with LPI (e.g., 1-10 µM) for 5-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[10]

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again and apply an ECL substrate.

    • Capture the chemiluminescent signal.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a stripping buffer.

    • Re-probe the membrane with an antibody against total ERK1/2.[3][8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total ERK for each condition.

    • Determine the inhibitory effect of this compound on LPI-induced ERK phosphorylation.

3. Intracellular Calcium Mobilization Assay (FLIPR Assay)

This assay measures the increase in intracellular calcium concentration following GPR55 activation. The FLIPR (Fluorometric Imaging Plate Reader) system is commonly used for this purpose.[14]

Experimental Workflow:

Calcium_Workflow A Seed GPR55-expressing cells in a 96- or 384-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4) B->C D Incubate for 1 hour C->D E Place plate in FLIPR instrument D->E F Add this compound (antagonist) E->F G Add LPI (agonist) F->G H Measure fluorescence changes G->H

Caption: Workflow for the FLIPR intracellular calcium mobilization assay.

Detailed Protocol:

  • Cell Plating:

    • Seed GPR55-expressing cells (e.g., HEK293 or CHO) in a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer (e.g., using the FLIPR Calcium 4 Assay Kit) according to the manufacturer's instructions.[15]

    • Remove the culture medium from the cells and add an equal volume of the dye loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO₂.[15]

  • Assay on FLIPR Instrument:

    • Prepare a compound plate containing this compound and LPI at the desired concentrations.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters for a two-addition protocol. The first addition will be the antagonist (this compound), and the second will be the agonist (LPI).

    • Initiate the assay. The instrument will measure baseline fluorescence, add the antagonist, continue measuring, add the agonist, and record the subsequent fluorescence changes.

  • Data Analysis:

    • The data is typically expressed as the change in relative fluorescence units (RFU).

    • Determine the inhibitory effect of this compound on the LPI-induced calcium response.

    • Calculate the IC₅₀ value from the dose-response curve.

In Vivo Models

This compound can be used to investigate the role of GPR55 in various disease models.

1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model of inflammatory bowel disease.

Protocol:

  • Induction of Colitis:

    • Administer 2.5-3% (w/v) DSS in the drinking water of C57BL/6 mice for 5-7 consecutive days.[7][16]

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a disease activity index (DAI).[17][18]

  • Treatment with this compound:

    • Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The optimal dose should be determined in pilot studies. A dose of 20 mg/kg has been used for another GPR55 antagonist.[16]

  • Assessment of Colitis:

    • At the end of the study, euthanize the mice and collect the colons.

    • Measure the colon length and weight.

    • Collect tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.

    • Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

    • Measure cytokine levels (e.g., TNF-α, IL-1β, IL-6) in the colon tissue by ELISA or qPCR.

2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice

This model is used to study chronic inflammatory pain.

Protocol:

  • Induction of Inflammation:

    • Inject 10-20 µL of CFA into the plantar surface of one hind paw of the mouse.[19][20] The contralateral paw can be injected with saline as a control.

  • Treatment with this compound:

    • Administer this compound or vehicle control at various time points before or after CFA injection.

  • Assessment of Pain-like Behaviors:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus (e.g., using a hot plate or radiant heat source).

    • Assessments should be performed at baseline and at multiple time points after CFA injection.

  • Assessment of Inflammation:

    • Measure paw thickness (edema) using a caliper.

    • At the end of the study, collect the paw tissue for histological analysis and measurement of inflammatory mediators.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GPR55 in health and disease. Its selectivity over other cannabinoid receptors makes it a more precise probe compared to previously used non-selective compounds. The detailed protocols provided in these application notes should enable researchers to effectively utilize this compound in their studies of GPR55 signaling and function.

References

Troubleshooting & Optimization

Troubleshooting ML192 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML192, a selective GPR55 antagonist. The information is presented in a question-and-answer format to directly address common issues, particularly its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

This compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55). Its chemical formula is C₂₀H₂₂N₄O₂S, with a molecular weight of 382.5 g/mol . It is a valuable tool for studying the physiological and pathological roles of GPR55.

Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is it so insoluble?

This compound is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions. This is a common challenge encountered when working with many small molecule inhibitors and antagonists. The crystalline nature of solid this compound also contributes to its low dissolution rate in water-based buffers.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound as a crystalline solid at -20°C. For long-term storage, it is advisable to keep it in a tightly sealed container to prevent moisture absorption.

Troubleshooting Guide: this compound Insolubility

This guide provides systematic steps to address the challenges of this compound insolubility in aqueous solutions for your experiments.

Initial Solubility and Stock Solution Preparation

Problem: this compound powder does not dissolve in my aqueous experimental buffer (e.g., PBS, Tris-HCl).

Solution: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The preferred method is to first prepare a concentrated stock solution in an organic solvent.

Recommended Solvents for Stock Solutions:

SolventMaximum Solubility
Dimethyl sulfoxide (B87167) (DMSO)~5 mg/mL
Ethanol~15 mg/mL
N,N-Dimethylformamide (DMF)~10 mg/mL

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 261.4 µL of DMSO to 1 mg of this compound).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C and/or sonication can aid in dissolution if precipitation is observed.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparing Working Solutions for In Vitro Cell-Based Assays

Problem: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium.

Solution: This is a common issue due to the "solvent-shift" effect. To avoid precipitation, it is crucial to keep the final concentration of the organic solvent in your assay medium as low as possible, typically below 0.5% and not exceeding 1%.

Experimental Workflow for Preparing Working Solutions

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Final Assay Plate A Weigh this compound Powder B Add 100% DMSO A->B C Vortex/Sonicate to Dissolve B->C D Serially Dilute Stock in 100% DMSO C->D Use concentrated stock E Add Diluted Stock to Assay Medium D->E F Vortex Immediately E->F G Add Working Solution to Cells F->G Ensure rapid mixing H Final DMSO Concentration <0.5% G->H

Caption: Workflow for preparing this compound working solutions for in vitro assays.

Tips to Minimize Precipitation:

  • Serial Dilution: Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO to get closer to your final desired concentration before adding it to the aqueous medium.

  • Rapid Mixing: When adding the diluted DMSO stock to your aqueous buffer or cell culture medium, ensure rapid and thorough mixing by vortexing or pipetting immediately.

  • Final Solvent Concentration: Always calculate the final percentage of the organic solvent in your assay. For sensitive cell lines, it is crucial to have a vehicle control with the same final solvent concentration.

  • Use of Pluronic F-127: For particularly challenging situations, a non-ionic surfactant like Pluronic F-127 can be used to aid in solubilization. Prepare a stock solution of Pluronic F-127 in your assay buffer and use this to dilute your this compound stock.

Formulations for In Vivo Studies

For animal studies, specialized formulations are necessary to achieve sufficient solubility and bioavailability.

Protocol 2: Vehicle Formulation for In Vivo Administration

This protocol yields a clear solution of at least 2.5 mg/mL.

  • Prepare a stock solution of this compound in DMSO at 10 mg/mL.

  • In a sterile tube, add the following components in order, ensuring each is fully dissolved before adding the next:

    • 10% (v/v) this compound in DMSO stock solution

    • 40% (v/v) PEG300

    • 5% (v/v) Tween-80

    • 45% (v/v) Saline

  • Vortex the final mixture thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

ComponentPurpose
DMSO Primary solvent
PEG300 Co-solvent
Tween-80 Surfactant/Emulsifier
Saline Aqueous vehicle

GPR55 Signaling Pathway

This compound acts as an antagonist at the GPR55 receptor. Understanding the signaling cascade is crucial for designing and interpreting experiments. Upon activation by an agonist, GPR55 couples to Gα subunits, primarily Gαq and Gα13.[1] This initiates a downstream signaling cascade involving RhoA, ROCK, and Phospholipase C (PLC), ultimately leading to an increase in intracellular calcium.[1][2][3]

GPR55_Signaling Agonist GPR55 Agonist GPR55 GPR55 Receptor Agonist->GPR55 Activates G_alpha Gαq / Gα13 GPR55->G_alpha Activates RhoA RhoA G_alpha->RhoA PLC Phospholipase C (PLC) G_alpha->PLC ROCK ROCK RhoA->ROCK Downstream Downstream Cellular Effects ROCK->Downstream PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on DAG->Downstream Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream This compound This compound This compound->GPR55 Inhibits

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

Below are generalized protocols for assays commonly used to study GPR55 signaling and the effect of antagonists like this compound.

Protocol 3: Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

  • Cell Plating: Seed cells expressing GPR55 in a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate for 1-2 hours at 37°C in the dark.

  • Compound Addition:

    • Prepare this compound and agonist solutions at the desired concentrations in the assay buffer. Remember to keep the final DMSO concentration consistent and below 0.5%.

    • Wash the cells with the assay buffer to remove excess dye.

    • Add the this compound solution (or vehicle control) to the wells and incubate for the desired pre-treatment time (e.g., 15-30 minutes).

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Record baseline fluorescence for a short period.

    • Inject the agonist into the wells and continue to record the fluorescence signal over time.

    • Analyze the data by measuring the change in fluorescence intensity, which corresponds to the change in intracellular calcium.

Protocol 4: ERK Phosphorylation Assay (Cell-Based ELISA)

This assay can be used to assess downstream signaling from GPR55.

  • Cell Culture and Treatment:

    • Seed GPR55-expressing cells in a 96-well plate and grow to 80-90% confluency.

    • Starve the cells in a serum-free medium for 4-16 hours, if necessary, to reduce basal ERK phosphorylation.

    • Pre-treat cells with various concentrations of this compound or vehicle for the desired time.

    • Stimulate the cells with a GPR55 agonist for a predetermined time (e.g., 5-15 minutes).

  • Fixation and Permeabilization:

    • Remove the medium and fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection:

    • Wash the cells and add a chemiluminescent or fluorescent HRP substrate.

    • Measure the signal using a plate reader.

    • Normalize the p-ERK signal to the total protein content in each well.

Protocol 5: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.

  • Cell Line: Use a cell line stably co-expressing GPR55 and a β-arrestin fusion protein (e.g., β-arrestin-GFP). Alternatively, commercially available assay systems like PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) can be used.

  • Assay Procedure:

    • Plate the cells in a 96-well or 384-well plate.

    • Pre-treat the cells with this compound or vehicle control.

    • Add the GPR55 agonist to stimulate the receptor.

    • Incubate for a time optimized for the specific assay technology (typically 30-90 minutes).

  • Detection:

    • Measure the signal according to the assay manufacturer's instructions. This could be a change in fluorescence distribution (for GFP-tagged β-arrestin), a chemiluminescent signal (for enzyme complementation assays), or a FRET signal.

    • The signal will be proportional to the amount of β-arrestin recruited to the receptor. This compound, as an antagonist, is expected to inhibit this agonist-induced signal.

References

Technical Support Center: Optimizing ML192 for GPR55 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GPR55 antagonist, ML192. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound to inhibit GPR55.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a GPR55 inhibition assay?

A1: The optimal concentration of this compound will vary depending on the cell line, assay type, and specific experimental conditions. However, a good starting point is to perform a dose-response curve centered around the known IC50 value. For this compound, the IC50 for GPR55 inhibition is reported to be in the range of 0.70 µM to 1.1 µM in various assays such as β-arrestin recruitment and ERK1/2 phosphorylation.[1][2] We recommend an initial concentration range of 0.1 µM to 10 µM.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prepare a working solution, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Q3: What are the known off-target effects of this compound?

A3: this compound is a selective GPR55 antagonist with reported >45-fold selectivity against the cannabinoid receptors CB1 and CB2, and GPR35.[3] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. If you observe unexpected cellular phenotypes, it is advisable to test the effect of this compound in a GPR55-null cell line or use a structurally distinct GPR55 antagonist as a control.

Q4: Can this compound be used in in-vivo studies?

A4: While this compound has been primarily characterized in in-vitro cellular assays, its potential for in-vivo use would require further investigation into its pharmacokinetic and pharmacodynamic properties. Specific formulations may be necessary to achieve adequate bioavailability and stability in animal models. MedchemExpress provides some in-vivo formulation protocols, such as using a combination of DMSO, PEG300, Tween-80, and saline.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: No or weak inhibition of GPR55 activity observed.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.01 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell system and assay.
This compound Degradation Ensure that the this compound stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new stock vial if degradation is suspected.
Low GPR55 Expression Verify the expression level of GPR55 in your cell line using techniques like qPCR or Western blot. Consider using a cell line with higher or induced GPR55 expression.
Assay Sensitivity The chosen assay may not be sensitive enough to detect GPR55 inhibition. Consider switching to a more direct or sensitive readout, such as a β-arrestin recruitment assay or a direct measurement of a downstream signaling event like ERK1/2 phosphorylation.[1][2]
Agonist Concentration Too High If you are using an agonist to stimulate GPR55, its concentration might be too high, making it difficult for this compound to compete. Perform an agonist dose-response curve and use a concentration that elicits a submaximal response (e.g., EC80) for your inhibition studies.
Problem 2: High background signal or variability in the assay.
Possible Cause Troubleshooting Step
Cell Health and Viability Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. High cell passage numbers can lead to altered receptor expression and signaling. Perform a cell viability assay (e.g., MTT or CCK-8) to confirm that the observed effects are not due to cytotoxicity of this compound or other reagents.
Inconsistent Cell Seeding Inaccurate cell counting and seeding can lead to significant well-to-well variability. Use a reliable cell counting method and ensure a homogenous cell suspension when plating.
Reagent Preparation and Handling Prepare fresh reagents and ensure proper mixing. Inconsistent pipetting can introduce variability.
DMSO Toxicity The final concentration of DMSO in the assay wells might be too high, affecting cell health and assay performance. Keep the final DMSO concentration at or below 0.1%. Include a vehicle control with the same DMSO concentration to assess its effect.
Problem 3: Unexpected or contradictory results.
Possible Cause Troubleshooting Step
Off-Target Effects At high concentrations, this compound might interact with other cellular targets. To confirm that the observed effect is GPR55-mediated, use a GPR55 knockout/knockdown cell line as a negative control. Alternatively, use a structurally different GPR55 antagonist to see if it phenocopies the effect of this compound.
Cell Line Specific Signaling GPR55 signaling can be cell-type dependent.[4] The downstream pathways activated by GPR55 may differ between cell lines. Characterize the GPR55 signaling pathway in your specific cell model.
Contamination Microbial contamination can significantly impact cellular physiology and assay readouts. Regularly check your cell cultures for any signs of contamination.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound for GPR55 across different assays.

Assay TypeCell LineAgonist UsedIC50 of this compound (µM)Reference
β-arrestin TraffickingU2OSL-α-lysophosphatidylinositol (LPI)0.70[1][2]
β-arrestin TraffickingU2OSML1860.29[1]
ERK1/2 PhosphorylationU2OSLPI1.1[1][2]
GPR55 Antagonist Assay--1.08[3]

Experimental Protocols & Methodologies

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR desensitization.

  • Cell Seeding: Plate CHO or U2OS cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein in a 96-well or 384-well plate. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare the GPR55 agonist (e.g., LPI) at a concentration that gives a submaximal response (EC80).

  • Antagonist Pre-incubation: Add the diluted this compound solutions to the cells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the GPR55 agonist to the wells and incubate for 30-90 minutes at 37°C.

  • Imaging and Analysis: Use a high-content imaging system to visualize and quantify the translocation of the β-arrestin-GFP from the cytoplasm to the plasma membrane. The degree of translocation indicates the level of receptor activation. Calculate the inhibition by this compound relative to the agonist-only control.

ERK1/2 Phosphorylation Assay (Western Blot)

This method quantifies the phosphorylation of ERK1/2, a downstream effector in the GPR55 signaling cascade.

  • Cell Culture and Starvation: Culture GPR55-expressing cells to ~80% confluency. Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.[5]

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with a GPR55 agonist (e.g., LPI) for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities for p-ERK and t-ERK. The ratio of p-ERK to t-ERK indicates the level of ERK1/2 activation.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPR55 activation. GPR55 is known to couple to Gq and G12/13 proteins, leading to the release of intracellular calcium stores.[4]

  • Cell Preparation: Seed GPR55-expressing cells (e.g., HEK293) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Compound Addition:

    • For antagonist mode, add different concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Inject the GPR55 agonist and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for analysis. Calculate the percentage of inhibition by this compound compared to the agonist-only control.

Visualizations

GPR55 Signaling Pathway

GPR55_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 beta_arrestin β-Arrestin Recruitment GPR55->beta_arrestin PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates IP3 IP3 PLC->IP3 Generates ERK ERK1/2 Phosphorylation RhoA->ERK Ca_release Ca²⁺ Release IP3->Ca_release Induces Ca_release->ERK This compound This compound This compound->GPR55 Inhibits Agonist Agonist (e.g., LPI) Agonist->GPR55 Activates

Caption: GPR55 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow start Start: Determine Optimal this compound Concentration prepare_cells Prepare GPR55-expressing cells start->prepare_cells prepare_compounds Prepare this compound dose range (0.1-10 µM) and Agonist (EC80) prepare_cells->prepare_compounds run_assay Perform functional assay (e.g., β-arrestin, p-ERK, Ca²⁺) prepare_compounds->run_assay analyze_data Analyze dose-response data to calculate IC50 run_assay->analyze_data decision Is inhibition optimal and consistent? analyze_data->decision troubleshoot Troubleshoot (see guides) decision->troubleshoot No end Proceed with optimized this compound concentration decision->end Yes troubleshoot->prepare_cells

Caption: Workflow for determining the optimal inhibitory concentration of this compound.

References

ML192 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML192. This resource is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges and understand the nuances of using this compound, a selective antagonist of the G protein-coupled receptor 55 (GPR55).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective antagonist of GPR55. Its primary mechanism involves inhibiting the signaling pathways activated by GPR55 agonists. Specifically, this compound has been shown to inhibit β-arrestin trafficking, the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the translocation of protein kinase C βII (PKCβII) that are induced by GPR55 activation.[1]

Below is a diagram illustrating the GPR55 signaling pathway and the points of inhibition by this compound.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR55 GPR55 G_protein Gα13 GPR55->G_protein activates beta_arrestin β-arrestin GPR55->beta_arrestin recruits RhoA RhoA G_protein->RhoA ROCK ROCK RhoA->ROCK PLC PLC ROCK->PLC PKC_inactive PKCβII (inactive) PLC->PKC_inactive activates PKC_active PKCβII (active) (translocated) PKC_inactive->PKC_active translocates to membrane ERK_pathway MEK/ERK Pathway beta_arrestin->ERK_pathway pERK pERK1/2 ERK_pathway->pERK Transcription Gene Transcription pERK->Transcription Agonist GPR55 Agonist Agonist->GPR55 activates This compound This compound This compound->GPR55 inhibits This compound->PKC_inactive inhibits translocation This compound->beta_arrestin inhibits recruitment This compound->ERK_pathway inhibits phosphorylation

GPR55 signaling pathway and this compound inhibition points.

Q2: What are the known off-target effects of this compound?

Currently, there is a lack of publicly available data from comprehensive selectivity profiling studies for this compound. While it is described as a "selective" GPR55 antagonist, the extent of this selectivity against a broad range of other receptors (e.g., GPCRs), kinases, ion channels, or nuclear receptors has not been detailed in the scientific literature. Therefore, researchers should exercise caution and consider the possibility of off-target effects in their experiments.

Q3: My experimental results are inconsistent with the known on-target effects of this compound. How can I investigate potential off-target effects?

If you observe unexpected phenotypes or data that cannot be explained by the inhibition of GPR55 signaling, it is prudent to investigate potential off-target effects. The following troubleshooting guide outlines a general workflow for identifying and validating off-target interactions.

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

Observed Issue Potential Off-Target Cause Suggested Action
Unexpected changes in cell signaling pathways (e.g., phosphorylation of kinases other than ERK1/2) This compound may be inhibiting or activating other kinases.Perform a Kinase Selectivity Profiling experiment (e.g., KINOMEscan®) to assess the activity of this compound against a broad panel of kinases.
Unexplained changes in gene expression This compound could be interacting with nuclear receptors or other transcription factors.Conduct a Nuclear Receptor Binding Assay or a broader transcriptomic analysis (e.g., RNA-seq) to identify affected gene networks.
Alterations in ion channel activity or membrane potential This compound might directly or indirectly modulate the function of various ion channels.Perform electrophysiological studies (e.g., patch-clamp) on cells expressing relevant ion channels to test for direct modulation by this compound.
Broad cellular toxicity at concentrations that should be selective for GPR55 This compound may bind to and disrupt the function of other essential cellular proteins.Utilize a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify proteins that are thermally stabilized by this compound binding.
Conflicting results between different functional assays The observed effect might be specific to a particular cell line or assay format, potentially due to the expression of a specific off-target.Test the effect of this compound in multiple cell lines with varying expression profiles of potential off-target proteins.

Below is a generalized workflow for investigating potential off-target effects of a small molecule inhibitor like this compound.

Off_Target_Workflow Start Unexpected Experimental Phenotype Observed Hypothesis Hypothesize Potential Off-Target Classes (Kinases, GPCRs, etc.) Start->Hypothesis Broad_Screening Broad Panel Screening Hypothesis->Broad_Screening Kinase_Screen Kinase Profiling (e.g., KINOMEscan) Broad_Screening->Kinase_Screen If kinase effects suspected GPCR_Screen GPCR Binding Panel Broad_Screening->GPCR_Screen If GPCR effects suspected Proteome_Screen Proteome-wide Screen (e.g., CETSA-MS) Broad_Screening->Proteome_Screen For unbiased discovery Hit_Identification Identify Potential Off-Target 'Hits' Kinase_Screen->Hit_Identification GPCR_Screen->Hit_Identification Proteome_Screen->Hit_Identification Validation Validate Hits with Orthogonal Assays Hit_Identification->Validation If hits are found Functional_Assay Cell-based Functional Assays (e.g., signaling, proliferation) Validation->Functional_Assay Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Validation->Binding_Assay SAR Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR Binding_Assay->SAR Conclusion Confirm Off-Target and Elucidate Mechanism SAR->Conclusion

Workflow for investigating off-target effects.

Detailed Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay (DiscoverX PathHunter®)

This protocol is a generalized procedure for a chemiluminescent-based β-arrestin recruitment assay.

Materials:

  • PathHunter® cells expressing the target GPCR and β-arrestin-enzyme acceptor fusion.

  • Cell plating reagent.

  • This compound and agonist compounds.

  • PathHunter® Detection Reagents.

  • White, solid-bottom 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Harvest and resuspend PathHunter® cells in the appropriate cell plating reagent to the desired density.

    • Dispense the cell suspension into a 384-well plate and incubate overnight at 37°C in a CO2 incubator.[2][3]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound (for antagonist mode) or agonist (for agonist mode) in the appropriate assay buffer.

    • For antagonist mode, add this compound to the cells and incubate for a pre-determined time. Then, add the agonist at a concentration that gives a robust signal (e.g., EC80).

    • For agonist mode, add the agonist directly to the cells.

    • Incubate the plate for the recommended time (typically 60-90 minutes) at 37°C.[4]

  • Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes.

    • Read the chemiluminescent signal using a plate-based luminometer.[3]

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps for detecting changes in ERK1/2 phosphorylation via Western blotting.[5]

Materials:

  • Cell line of interest.

  • Cell culture reagents.

  • This compound and stimulating agonist.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal ERK phosphorylation.

    • Pre-treat cells with desired concentrations of this compound for a specified time.

    • Stimulate the cells with an agonist for the recommended duration (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[6]

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.[5][6]

  • Data Analysis:

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

    • Quantify band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Protocol 3: PKCβII Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize the translocation of PKCβII from the cytosol to the plasma membrane using immunofluorescence.

Materials:

  • Cells grown on glass coverslips.

  • This compound and a PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA).

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 1% BSA in PBST).

  • Primary antibody (anti-PKCβII).

  • Fluorophore-conjugated secondary antibody.

  • DAPI for nuclear staining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on coverslips and allow them to adhere.

    • Pre-treat with this compound for the desired time.

    • Stimulate with a PKC activator (e.g., PMA) for a time known to induce translocation (e.g., 15-30 minutes).[7]

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.[8]

  • Immunostaining:

    • Wash with PBS and block with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary anti-PKCβII antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (in the dark) for 1 hour at room temperature.

    • Wash three times with PBS.[8][9]

  • Mounting and Imaging:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips on microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope, capturing images of both the PKCβII and DAPI channels.

    • Analyze the images for changes in the subcellular localization of PKCβII.

Protocol 4: General Kinase Selectivity Profiling (e.g., KINOMEscan®)

This is a generalized overview of a competitive binding assay used for kinase profiling. These services are typically performed by specialized companies.

Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified, typically using qPCR for a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[10][11][12][13]

General Steps:

  • A solution of this compound at a specified concentration (e.g., 1 µM or 10 µM) is prepared.

  • The compound is incubated with a panel of DNA-tagged kinases.

  • The kinase-compound mixture is added to wells containing an immobilized ligand.

  • After an incubation period to allow for binding competition, unbound components are washed away.

  • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • Results are typically reported as the percentage of the control (DMSO) signal, where a lower percentage indicates stronger binding of the test compound.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment to identify cellular targets of a small molecule.[14][15][16][17][18]

Materials:

  • Intact cells.

  • This compound and vehicle control (e.g., DMSO).

  • PBS with protease and phosphatase inhibitors.

  • Method for cell lysis (e.g., freeze-thaw cycles).

  • High-speed centrifuge.

  • Western blot or mass spectrometry equipment.

Procedure:

  • Compound Treatment:

    • Treat intact cells with this compound or vehicle control for a specified time.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis:

    • Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of the Soluble Fraction:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of a specific protein of interest at each temperature using Western blotting, or analyze the entire soluble proteome using mass spectrometry.

  • Data Analysis:

    • For Western blot analysis, quantify the band intensities and plot them against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.

    • For mass spectrometry, identify proteins that show increased thermal stability in the presence of this compound across the temperature range.

References

Technical Support Center: Interpreting Unexpected Results in ML192 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with ML192, a selective antagonist of GPR55.

Frequently Asked Questions (FAQs)

Q1: My this compound compound precipitated out of solution during my experiment. What should I do?

A1: this compound can be challenging to keep in solution. If you observe precipitation, consider the following:

  • Solvent Choice: Ensure you are using a suitable solvent system. Common options include DMSO, PEG300, Tween-80, and corn oil. The choice of solvent will depend on your specific experimental setup (in vitro vs. in vivo).

  • Solubility Limits: Be mindful of the solubility limit of this compound in your chosen solvent. According to some protocols, solubility of at least 2.5 mg/mL (6.54 mM) can be achieved in various solvent systems.[1]

  • Preparation Technique: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Always ensure the compound is fully dissolved before adding it to your assay.

  • Storage: Prepare fresh solutions of this compound for each experiment. If storage is necessary, store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Q2: I'm observing a high background signal in my assay, making it difficult to interpret the effect of this compound. What are the potential causes and solutions?

A2: High background can obscure your results and is a common issue in many assay formats.[2][3][4] Consider the following troubleshooting steps:

  • Inadequate Washing: Insufficient washing between assay steps can leave behind unbound reagents, leading to a high background signal.[3] Increase the number and duration of wash steps.

  • Blocking Issues: In immunoassays like ELISA, incomplete blocking can lead to non-specific binding of antibodies to the plate. Ensure your blocking buffer is fresh and optimized for your assay.

  • Reagent Contamination: Contaminated buffers, antibodies, or other reagents can be a source of high background.[2][4] Use fresh, sterile reagents.

  • Over-incubation: Exceeding the recommended incubation times, particularly with detection reagents, can increase background signal.[5] Adhere strictly to the protocol timings.

  • Incorrect Reagent Concentration: Using too high a concentration of detection antibodies or substrate can lead to a saturated signal. Optimize the concentrations of your assay components.

Q3: The inhibitory effect of this compound in my experiment is much weaker (or stronger) than expected. What could be the reason?

A3: Discrepancies in the potency of this compound can arise from several factors:

  • Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded. Degradation can occur due to improper storage or handling.[6] It is advisable to obtain a fresh batch and compare results.

  • Cell Density: The number of cells used in a cell-based assay is a critical parameter.[7] Too high a cell density might require a higher concentration of this compound to see an effect, while too low a density may not produce a robust enough signal.[7]

  • Stimulation Time: The pre-incubation time with this compound and the stimulation time with a GPR55 agonist can significantly impact the results.[7] These timings should be optimized for your specific cell line and assay conditions.

  • Off-Target Effects: While this compound is a selective GPR55 antagonist, at high concentrations, off-target effects could lead to unexpected biological responses.[8][9][10][11][12] It is crucial to perform dose-response experiments to determine the optimal concentration range.

  • Assay System: The observed potency of a compound can be context-dependent.[13] Results from a cell-based assay with overexpressed receptors may not perfectly mirror the situation in an endogenous system.[13]

Troubleshooting Guides

Guide 1: Unexpected Lack of this compound Efficacy

If this compound is not showing the expected inhibitory effect on GPR55 signaling (e.g., no reduction in LPI-induced β-arrestin recruitment or ERK1/2 phosphorylation), follow this guide.

Experimental Protocol: β-Arrestin Recruitment Assay (Example)

  • Cell Seeding: Plate GPR55-expressing cells in a suitable microplate at a pre-determined optimal density.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

  • Agonist Stimulation: Add a known GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), to the wells.

  • Detection: Measure β-arrestin recruitment using a suitable detection method (e.g., a reporter gene assay or a protein complementation assay).

Troubleshooting Steps & Data Interpretation

Unexpected Result Potential Cause Troubleshooting Action
No inhibition at any this compound concentrationThis compound degradationVerify compound integrity with a fresh stock.
Low this compound concentrationPerform a wider dose-response curve.
Insufficient pre-incubation timeOptimize the pre-incubation time with this compound.
Problems with agonistConfirm the activity of the GPR55 agonist.
Weak inhibitionSub-optimal cell densityOptimize the cell seeding density.[7]
Short agonist stimulation timeOptimize the agonist stimulation time.[7]
Assay interferenceCheck for interference from the vehicle (e.g., DMSO).

Logical Workflow for Troubleshooting Lack of Efficacy

Start No this compound Inhibition Observed Check_Compound Verify this compound Integrity (Fresh Stock, Purity) Start->Check_Compound Check_Concentration Perform Wider Dose-Response (e.g., 1 nM to 100 µM) Check_Compound->Check_Concentration If integrity is confirmed Check_Incubation Optimize Pre-incubation and Stimulation Times Check_Concentration->Check_Incubation If no effect at high conc. Check_Agonist Confirm Agonist Activity Check_Incubation->Check_Agonist Check_Cells Optimize Cell Density Check_Agonist->Check_Cells Check_Vehicle Run Vehicle Control Check_Cells->Check_Vehicle Resolve Inhibition Observed Check_Vehicle->Resolve After addressing issues cluster_expected Expected Pathway (Antagonism) cluster_unexpected Potential Unexpected Pathways This compound This compound GPR55 GPR55 This compound->GPR55 Blocks This compound->GPR55 Biased Agonism? Off_Target Off-Target Receptor(s) This compound->Off_Target Activates? G_Protein G-Protein Signaling GPR55->G_Protein Activates? Beta_Arrestin β-Arrestin Signaling ERK_Activation ERK1/2 Activation Off_Target->ERK_Activation G_Protein->ERK_Activation

References

Technical Support Center: Troubleshooting Low Potency of ML192

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low potency of the GPR55 antagonist, ML192, in specific cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing a weaker than expected inhibitory effect of this compound in our cell-based assays. What are the potential causes?

Several factors can contribute to the reduced potency of this compound in your experiments. These can be broadly categorized as:

  • Cell Line-Specific Issues:

    • Low or absent expression of the target receptor, GPR55.

    • Presence of drug efflux pumps that actively remove this compound from the cell.

  • Compound-Related Issues:

    • Problems with the solubility or stability of this compound in your experimental conditions.

    • Degradation of the compound due to improper storage.

  • Assay-Specific Problems:

    • The chosen assay may not be sensitive enough to detect the effects of this compound.

    • Interference of assay components with the compound.

This guide will walk you through troubleshooting each of these potential issues.

Q2: How does the expression level of GPR55 in our cell line affect this compound potency?

This compound is an antagonist of GPR55. Therefore, its potency is directly dependent on the presence and abundance of the GPR55 receptor on the cell surface. Cell lines with high levels of GPR55 expression are expected to show a more robust response to this compound. Conversely, cell lines with low or undetectable levels of GPR55 will likely exhibit little to no response.[1][2][3] It has been reported that GPR55 is expressed in several prostate and ovarian cancer cell lines.[1] For example, SW480 colon cancer cells express significantly higher levels of GPR55 mRNA compared to other colon cancer cell lines like HCT116.[2]

Q3: How can we determine the GPR55 expression levels in our cell line?

You can assess GPR55 expression at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): This method measures the amount of GPR55 mRNA in your cells.

  • Western Blotting: This technique detects the GPR55 protein in your cell lysates. It is important to note that as a G protein-coupled receptor, GPR55 can be challenging to detect via Western blot due to potential aggregation.[4]

A detailed protocol for Western blotting is provided in the "Experimental Protocols" section.

Q4: What if our cell line has low GPR55 expression? What are our options?

If your cell line of interest has inherently low GPR55 expression, you might consider the following:

  • Select a different cell line: Choose a cell line known to have high endogenous GPR55 expression.

  • Overexpress GPR55: Genetically engineer your current cell line to overexpress GPR55. This will create a more sensitive system to study the effects of this compound.

Q5: Could cellular permeability be limiting the effect of this compound?

Yes, for this compound to reach its intracellularly-facing binding pocket on GPR55, it must cross the cell membrane. Poor cell permeability can significantly reduce the effective intracellular concentration of the compound, leading to lower observed potency. Additionally, some cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein) that can actively transport this compound out of the cell, further reducing its intracellular concentration.

Q6: How can we assess the cellular permeability of this compound in our system?

Several established methods can be used to evaluate compound permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.

  • Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimic the intestinal epithelium and can assess both passive diffusion and active transport.

Q7: We are concerned about the solubility and stability of this compound. What are the best practices for handling this compound?

Proper handling of this compound is critical to ensure its activity.

  • Solubility: this compound is soluble in DMSO.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into your culture medium to the final desired concentration.[6] The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[6][7][8] If you observe precipitation upon dilution, you can try gentle warming or sonication to aid dissolution.[5]

  • Stability and Storage: this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5] Avoid repeated freeze-thaw cycles by preparing aliquots.

Troubleshooting Guide

This section provides a step-by-step guide to systematically troubleshoot low this compound potency.

Step 1: Verify GPR55 Expression
  • Action: Measure GPR55 mRNA and protein levels in your target cell line using qRT-PCR and Western blotting, respectively.

  • Expected Outcome: Detectable levels of GPR55 expression.

  • Troubleshooting:

    • Low/No Expression: Consider using a positive control cell line known to express GPR55 (e.g., SW480 for high expression). If your cell line is confirmed to have low expression, refer to FAQ Q4.

    • Western Blot Issues: If you have trouble detecting GPR55 by Western blot, this may be due to low protein abundance or technical challenges with this GPCR. Ensure your protocol is optimized for membrane proteins and consider using a positive control lysate from GPR55-overexpressing cells.

Step 2: Assess Compound Integrity and Delivery
  • Action:

    • Confirm the identity and purity of your this compound stock.

    • Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

    • Include a vehicle control (e.g., 0.1% DMSO) in all experiments.

  • Expected Outcome: The observed low potency is not due to degraded or precipitated compound.

  • Troubleshooting: If you suspect solubility issues, refer to the solubility guidelines in FAQ Q7.

Step 3: Evaluate Cellular Permeability and Efflux
  • Action: If GPR55 expression is confirmed and compound integrity is not an issue, consider performing a cellular permeability assay (e.g., PAMPA or Caco-2 assay) to assess how well this compound enters your cells.

  • Expected Outcome: this compound demonstrates sufficient permeability in the chosen assay.

  • Troubleshooting: If permeability is low, you may need to consider alternative compounds or delivery strategies. If active efflux is suspected, you can co-incubate with known efflux pump inhibitors to see if the potency of this compound is restored.

Quantitative Data

Table 1: Reported IC50 Values for this compound

Assay TypeCell LineAgonistIC50 (µM)Reference
β-arrestin traffickingGPR55-expressing U2OSL-α-lysophosphatidylinositol (LPI)0.70[5]
β-arrestin traffickingGPR55-expressing U2OSML1860.29[5]
ERK1/2 phosphorylationGPR55-expressing U2OSLPI1.1[5][9]
β-arrestin recruitmentCHO cells overexpressing human GPR55LPI1.08[10]
SRE Reporter AssayCHO cells overexpressing human GPR55LPI7.5[11]

Note: IC50 values can vary depending on the specific assay conditions, cell line, and agonist used.

Table 2: GPR55 Expression in Selected Cancer Cell Lines

Cell LineCancer TypeGPR55 Expression Level (mRNA/Protein)Reference
SW480Colon CancerHigh (mRNA)[2]
HCT116Colon CancerLow (mRNA)[2]
PC-3Prostate CancerDetected (Protein)[1]
DU145Prostate CancerDetected (Protein)[1]
OVCAR-3Ovarian CancerDetected (Protein)[1]
SKOV-3Ovarian CancerDetected (Protein)[1]

This table provides a summary of reported GPR55 expression. It is recommended to experimentally verify expression in your specific cell line.

Experimental Protocols

Protocol 1: Western Blotting for GPR55 Expression
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GPR55 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits LPI LPI (Agonist) LPI->GPR55 Activates RhoA RhoA G_alpha_13->RhoA ROCK ROCK RhoA->ROCK PLC PLC ROCK->PLC ERK1_2 ERK1/2 Phosphorylation PLC->ERK1_2 Cellular_Response Cellular Response (e.g., Proliferation) ERK1_2->Cellular_Response

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Low this compound Potency Observed Check_GPR55 Step 1: Verify GPR55 Expression (qRT-PCR, Western Blot) Start->Check_GPR55 Expression_Result GPR55 Expression Level? Check_GPR55->Expression_Result Low_Expression Low/No Expression - Change cell line - Overexpress GPR55 Expression_Result->Low_Expression Low Sufficient_Expression Sufficient Expression Expression_Result->Sufficient_Expression Sufficient Potency_Explained Potential Cause Identified Low_Expression->Potency_Explained Check_Compound Step 2: Assess Compound Integrity & Delivery Sufficient_Expression->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Compound_Issue Compound Issue - Check storage - Prepare fresh solution Compound_OK->Compound_Issue No Check_Permeability Step 3: Evaluate Cellular Permeability & Efflux Compound_OK->Check_Permeability Yes Compound_Issue->Potency_Explained Permeability_Result Sufficient Permeability? Check_Permeability->Permeability_Result Low_Permeability Low Permeability - Consider efflux pump inhibitors Permeability_Result->Low_Permeability No Permeability_Result->Potency_Explained Yes Low_Permeability->Potency_Explained

Caption: Logical workflow for troubleshooting low this compound potency.

References

Technical Support Center: Controlling for ML192 Vehicle Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for vehicle effects in experiments involving the GPR55 antagonist, ML192.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the G-protein coupled receptor 55 (GPR55). Its primary mechanism of action is to inhibit GPR55-mediated signaling pathways, including:

  • β-arrestin trafficking: this compound blocks the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and internalization.

  • ERK1/2 phosphorylation: It inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are downstream effectors of GPR55 involved in cell proliferation and differentiation.

  • PKCβII translocation: this compound prevents the translocation of protein kinase C βII (PKCβII), another signaling molecule activated by GPR55.

Q2: What are "vehicle effects" and why are they a concern in this compound experiments?

In pharmacology and cell biology experiments, a "vehicle" is the solvent or carrier used to dissolve and deliver a compound of interest, such as this compound. "Vehicle effects" are any biological effects caused by the vehicle itself, independent of the dissolved compound. These effects are a significant concern because they can confound experimental results, leading to misinterpretation of the true effect of this compound. For instance, the common vehicle for this compound, Dimethyl Sulfoxide (DMSO), has been shown to have its own biological activities.[1][2]

Q3: What are the recommended vehicles for this compound?

The choice of vehicle for this compound depends on the experimental setup (in vitro vs. in vivo).

Experimental SetupRecommended Vehicle
In Vitro Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing stock solutions of this compound. For cell-based assays, it is crucial to dilute the DMSO stock in culture media to a final concentration that is non-toxic and minimally affects cellular processes.
In Vivo Due to the poor solubility of this compound in aqueous solutions, a co-solvent system is typically required for animal studies. Common formulations include a mixture of DMSO, PEG300, Tween 80, and saline, or a suspension in corn oil.

Q4: How do I properly design a vehicle control group?

A vehicle control group is essential for every experiment with this compound. This group should be treated with the exact same vehicle formulation and volume/concentration as the experimental group receiving this compound, but without the compound itself. This allows you to isolate and subtract any background effects caused by the vehicle.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent results in the vehicle control group.

Possible Cause: The vehicle itself is exerting a biological effect on your experimental system.

Troubleshooting Steps:

  • Lower the Vehicle Concentration: The first step is to determine the minimal concentration of the vehicle required to keep this compound solubilized. For in vitro experiments with DMSO, it is recommended to keep the final concentration below 0.5%, and ideally at or below 0.1%.

  • Perform a Vehicle Dose-Response Curve: Before starting your this compound experiments, it is best practice to perform a dose-response experiment with the vehicle alone. This will help you identify a concentration range where the vehicle has no observable effect on the endpoint you are measuring (e.g., cell viability, ERK1/2 phosphorylation, β-arrestin recruitment).

  • Switch to an Alternative Vehicle: If lowering the concentration is not feasible or does not resolve the issue, consider using an alternative vehicle. For in vivo studies, different co-solvent mixtures can be tested. For in vitro studies, if DMSO is problematic, other organic solvents compatible with your cell type could be explored, though this is less common for this compound.

  • Ensure Vehicle Purity and Proper Handling: Use high-purity, sterile-filtered vehicles. Avoid repeated freeze-thaw cycles of vehicle stocks, as this can lead to degradation and the formation of reactive byproducts.

Problem 2: The inhibitory effect of this compound on ERK1/2 phosphorylation is variable or less than expected.

Possible Cause: The vehicle, particularly DMSO, may be independently modulating the ERK1/2 signaling pathway.

Troubleshooting Steps:

  • Scrutinize Your Vehicle Control: As highlighted in studies, DMSO can have complex, cell-type-dependent effects on ERK1/2 phosphorylation, sometimes even inducing it.[1][2] A proper vehicle control is therefore non-negotiable.

  • Optimize DMSO Concentration: The concentration of DMSO can be a critical factor. Some studies have shown that DMSO can inhibit the phosphorylation of other MAP kinases like JNK and p38 without affecting ERK, while other reports indicate ERK activation by DMSO.[2] Perform a DMSO dose-response to find the optimal concentration for your specific cell line.

  • Serum Starvation: To reduce basal ERK1/2 activity and increase the signal-to-noise ratio of this compound's inhibitory effect, consider serum-starving your cells before treatment.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Vehicle Control for ERK1/2 Phosphorylation Assay (Western Blot)
  • Cell Culture: Plate your cells of interest (e.g., HEK293 cells overexpressing GPR55) in a multi-well plate and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal ERK phosphorylation, replace the growth medium with a serum-free medium for 4-16 hours prior to treatment.

  • Preparation of Treatment Solutions:

    • This compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Vehicle Control Stock: Use 100% DMSO.

    • Working Solutions: Prepare serial dilutions of your this compound stock in serum-free media. Prepare your vehicle control by adding the same volume of 100% DMSO to the serum-free media as used for the highest concentration of this compound. This ensures the final DMSO concentration is consistent across all treatment groups.

  • Cell Treatment:

    • Vehicle Control Group: Treat cells with the vehicle-only media.

    • This compound Treatment Group(s): Treat cells with the different concentrations of this compound.

    • Untreated Control Group: Treat cells with serum-free media only (no DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 15-30 minutes for ERK1/2 phosphorylation).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Western Blotting: Perform Western blot analysis using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize to the total ERK1/2 levels. Compare the results from the this compound-treated groups to the vehicle control group.

Protocol 2: In Vivo Vehicle Preparation and Administration

For in vivo studies, a common vehicle formulation for poorly soluble compounds like this compound is a mixture of DMSO, PEG300, Tween 80, and saline.

Vehicle Formulation Example:

ComponentPercentage (v/v)
DMSO10%
PEG30040%
Tween 805%
Saline45%

Preparation Steps:

  • In a sterile tube, add the required volume of DMSO.

  • Add the required volume of PEG300 and mix thoroughly.

  • Add the required volume of Tween 80 and mix until the solution is clear.

  • Add the required volume of sterile saline and mix thoroughly.

  • To prepare the this compound dosing solution, dissolve the required amount of this compound in the final vehicle formulation. Gentle warming and sonication may be required to fully dissolve the compound.

  • The vehicle control group should receive an identical volume of the vehicle without this compound.

  • Administer the solutions to the animals via the desired route (e.g., intraperitoneal injection).

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 G_protein G Protein GPR55->G_protein Activates beta_arrestin β-arrestin GPR55->beta_arrestin Recruits PKC PKCβII G_protein->PKC Activates ERK ERK1/2 G_protein->ERK Leads to pERK p-ERK1/2 ERK->pERK Phosphorylation This compound This compound This compound->GPR55 Antagonizes Agonist Agonist (e.g., LPI) Agonist->GPR55 Activates

Caption: this compound antagonizes GPR55 signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis start Start Experiment cells Plate Cells start->cells treatment Treatment cells->treatment untreated Untreated Control (Media only) treatment->untreated vehicle Vehicle Control (e.g., DMSO in Media) treatment->vehicle This compound This compound Treatment (this compound in Vehicle) treatment->this compound assay Perform Assay (e.g., Western Blot for p-ERK) untreated->assay vehicle->assay This compound->assay data Data Analysis assay->data conclusion Conclusion data->conclusion

Caption: Workflow for a controlled this compound experiment.

Troubleshooting_Logic start Unexpected Vehicle Control Effects? lower_conc Lower Vehicle Concentration start->lower_conc Yes resolve Issue Resolved start->resolve No dose_response Perform Vehicle Dose-Response lower_conc->dose_response alt_vehicle Consider Alternative Vehicle dose_response->alt_vehicle check_purity Check Vehicle Purity & Handling alt_vehicle->check_purity no_resolve Issue Persists check_purity->no_resolve

Caption: Troubleshooting logic for vehicle control issues.

References

Best practices for long-term storage of ML192 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ML192 stock solutions, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in a variety of organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. Cayman Chemical reports the solubility of this compound in DMSO to be 5 mg/mL.[1][2] It is also soluble in DMF at 10 mg/mL and ethanol (B145695) at 15 mg/mL.[1][2]

Q2: What are the optimal long-term storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C.[2] General guidelines for small molecule inhibitors suggest that stock solutions in DMSO can be stable for up to one month when stored at -20°C in tightly sealed vials.[3] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store this compound stock solutions at 4°C or room temperature?

A3: Storing this compound stock solutions at 4°C or room temperature for extended periods is not recommended. While short periods at warmer temperatures, such as during shipping, are unlikely to significantly affect the product's efficacy, long-term storage should be at -20°C to ensure stability.[3]

Q4: How many freeze-thaw cycles can an this compound stock solution withstand?

A4: While there is no specific data on the maximum number of freeze-thaw cycles for this compound, it is a general best practice to avoid them whenever possible as they can lead to compound degradation. Aliquoting the stock solution into single-use vials is the most effective way to maintain its integrity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in stock solution upon thawing. The compound has low solubility in the solvent at colder temperatures and may have crashed out of solution.Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Ensure the solution is clear before use.
Inconsistent or no antagonist activity in experiments. 1. Degraded this compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.2. Incorrect concentration: There may be an error in the calculation of the working concentration.3. Experimental setup issues: The compound may be adsorbing to plasticware, or the final DMSO concentration in the assay may be too high, causing cellular stress.1. Prepare a fresh stock solution from solid this compound. Ensure proper storage of aliquots at -20°C.2. Double-check all calculations for dilution of the stock solution.3. Use low-adhesion plasticware if available. Ensure the final DMSO concentration in your experimental medium is kept to a minimum (typically ≤0.5%).
High background or off-target effects observed. 1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.2. Compound promiscuity: Although this compound is reported to be selective for GPR55 over CB1, CB2, and GPR35, at high concentrations, off-target effects can occur.[1][2]1. Run a vehicle control with the same concentration of solvent to assess its effect on the cells.2. Perform a dose-response curve to determine the optimal concentration of this compound that shows specific antagonism without off-target effects.

Quantitative Data Summary

Solubility of this compound

SolventSolubility
DMF10 mg/mL
DMSO5 mg/mL
Ethanol15 mg/mL
Ethanol:PBS (pH 7.2) (1:2)0.30 mg/mL
Data sourced from Cayman Chemical.[1][2]

Recommended Storage Conditions

FormStorage TemperatureDuration
Crystalline Solid-20°CRefer to manufacturer's certificate of analysis
DMSO Stock Solution-20°CUp to 1 month (general recommendation)[3]
Aliquots-20°CRecommended for long-term use to avoid freeze-thaw cycles

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing the compound: Accurately weigh out a specific amount of this compound powder (Molecular Weight: 382.5 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.825 mg of this compound.

  • Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Ensuring complete dissolution: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or use a sonicator to ensure all the solid has dissolved and the solution is clear.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials (e.g., amber microcentrifuge tubes).

  • Storage: Store the aliquots at -20°C.

Visualizations

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR55 GPR55 This compound->GPR55 LPI LPI (Agonist) LPI->GPR55 G_alpha_q_11 Gαq/11 GPR55->G_alpha_q_11 G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 PLC PLC G_alpha_q_11->PLC RhoA RhoA G_alpha_12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation ROCK->ERK Transcription_Factors Transcription Factors (NFAT, NF-κB, CREB) Ca_release->Transcription_Factors PKC->ERK ERK->Transcription_Factors

Caption: this compound antagonism of the GPR55 signaling pathway.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_troubleshooting Troubleshooting A Weigh this compound Powder B Dissolve in DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Vials C->D E Store at -20°C D->E F Thaw Aliquot E->F G Prepare Working Solution (Dilute in Assay Buffer) F->G K Precipitate? F->K H Treat Cells G->H I Incubate H->I J Assay Readout I->J L Inconsistent Results? J->L K->C Warm/Sonicate L->A Prepare Fresh Stock

Caption: Recommended workflow for this compound stock solution handling.

References

Validation & Comparative

Validating the Selectivity of ML192 for GPR55 over CB1/CB2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 55 (GPR55) has emerged as a novel and intriguing therapeutic target. Initially suggested to be a third cannabinoid receptor, its distinct pharmacology and signaling pathways have set it apart from the classical cannabinoid receptors, CB1 and CB2.[1][2] The development of selective ligands is crucial to dissecting the physiological and pathological roles of GPR55. This guide provides an objective comparison of the GPR55 antagonist, ML192, validating its selectivity over CB1 and CB2 receptors with supporting experimental data and detailed methodologies.

Contrasting Signaling Pathways: GPR55 vs. CB1 & CB2

Understanding the distinct downstream signaling cascades initiated by GPR55, CB1, and CB2 is fundamental to appreciating the importance of receptor selectivity.

  • GPR55: Activation of GPR55 primarily couples to Gq, G12, and G13 proteins.[1] This engagement leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium, and the stimulation of the RhoA pathway, which is involved in cytoskeletal rearrangement.[1][3] Some studies also show GPR55 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[4]

  • CB1 and CB2 Receptors: In contrast, the classical cannabinoid receptors, CB1 and CB2, predominantly couple to Gi/o proteins.[3] This coupling leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[3] Both CB1 and CB2 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 phosphorylation.[3]

The divergence in G protein coupling and primary second messengers underscores the potential for significantly different cellular outcomes upon receptor activation and highlights the need for selective pharmacological tools.

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gq GPR55->Gq G12_13 G12/13 GPR55->G12_13 Ligand Ligand (e.g., LPI) Ligand->GPR55 PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton

Figure 1. Simplified GPR55 signaling pathway.

CB1_CB2_Signaling cluster_membrane Plasma Membrane CB1_CB2 CB1 / CB2 Gi_o Gi/o CB1_CB2->Gi_o Ligand Ligand (e.g., Anandamide) Ligand->CB1_CB2 AC Adenylyl Cyclase Gi_o->AC MAPK MAPK Cascade (e.g., ERK1/2) Gi_o->MAPK cAMP ↓ cAMP AC->cAMP Transcription Transcriptional Changes MAPK->Transcription

Figure 2. Simplified CB1/CB2 signaling pathway.

Quantitative Analysis of this compound Selectivity

This compound is a thienopyrimidine-based compound identified through high-throughput screening as a potent and selective antagonist of GPR55.[5][6] Experimental data demonstrates its clear preference for GPR55 over both CB1 and CB2 receptors.

CompoundTarget ReceptorPotency (IC₅₀)Selectivity vs. CB1Selectivity vs. CB2Assay Type
This compound GPR55 702 ± 50 nM [7]>45-fold [5]>45-fold [5]β-arrestin Recruitment[5][7]
This compoundCB1>30 µM[5]--β-arrestin Recruitment (Antagonist)[5]
This compoundCB2>50 µM[5]--β-arrestin Recruitment (Antagonist)[5]

Table 1: Comparative Potency and Selectivity of this compound. The data clearly shows that this compound is significantly more potent at GPR55 than at either CB1 or CB2 receptors, with IC₅₀ values for the cannabinoid receptors being in the high micromolar range, indicating minimal activity at therapeutic concentrations relevant for GPR55.

Experimental Protocols for Determining Selectivity

The selectivity profile of this compound was established using robust cell-based functional assays designed to measure receptor activation and antagonism.

Primary Functional Assay: β-Arrestin Recruitment

The primary screening and selectivity profiling for this compound were conducted using a β-arrestin recruitment assay.[5] This assay is a common method for monitoring the activation state of G protein-coupled receptors.

Principle: Upon agonist binding to a GPCR, the receptor becomes phosphorylated, leading to the recruitment of β-arrestin proteins from the cytoplasm to the cell membrane. This translocation event can be visualized and quantified, typically by tagging β-arrestin with a fluorescent protein like Green Fluorescent Protein (βarr2-GFP).[8] Antagonists are identified by their ability to inhibit this agonist-induced translocation.

General Protocol:

  • Cell Culture: U2OS or HEK293 cells are engineered to stably express the human GPR55, CB1, or CB2 receptor, along with a β-arrestin-GFP fusion protein.[8]

  • Plating: Cells are seeded into multi-well plates (e.g., 384-well) and cultured overnight.[8]

  • Compound Addition: Cells are pre-incubated with varying concentrations of the test compound (this compound) for a defined period (e.g., 30 minutes).[7]

  • Agonist Stimulation: An agonist for the specific receptor is added to stimulate β-arrestin recruitment. For GPR55, lysophosphatidylinositol (LPI) is commonly used.[5] For CB1/CB2, a suitable agonist like CP55,940 would be used.

  • Incubation & Fixation: Cells are incubated for a period (e.g., 75 minutes) to allow for β-arrestin translocation, after which they are fixed with paraformaldehyde.[8]

  • Imaging and Analysis: High-content imaging systems are used to capture fluorescence images of the cells. Image analysis software quantifies the translocation of β-arrestin-GFP from the cytoplasm to the membrane, which appears as the formation of fluorescent puncta.

  • Data Interpretation: The concentration-response curves are generated to calculate the IC₅₀ value of the antagonist (this compound), which is the concentration required to inhibit 50% of the agonist-induced β-arrestin recruitment.

Confirmatory Assays

To confirm the functional antagonism downstream of receptor binding, additional assays can be employed:

  • ERK1/2 Phosphorylation Assay: Since GPR55 activation can lead to ERK phosphorylation, antagonists are validated by their ability to block agonist-induced increases in phosphorylated ERK (pERK).[4][7] This is often measured using techniques like AlphaScreen® or Western blotting.

  • Intracellular Calcium Flux Assay: As GPR55 activation mobilizes intracellular calcium, a key validation for an antagonist is its ability to block this calcium release.[9][10][11] This is measured by pre-loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and monitoring fluorescence changes over time using a plate reader or flow cytometer.[9][11][12]

Experimental_Workflow start Start: Culture Cells Expressing Target Receptor (GPR55, CB1, or CB2) and β-arrestin-GFP plate Plate Cells in 384-well Format start->plate preincubate Pre-incubate with Serial Dilutions of this compound plate->preincubate stimulate Stimulate with Receptor-Specific Agonist (e.g., LPI for GPR55) preincubate->stimulate incubate_fix Incubate (e.g., 75 min) Then Fix Cells stimulate->incubate_fix image High-Content Imaging incubate_fix->image analyze Image Analysis: Quantify β-arrestin Translocation image->analyze calculate Calculate IC₅₀ from Dose-Response Curve analyze->calculate compare Compare IC₅₀ Values (GPR55 vs. CB1 vs. CB2) calculate->compare end Conclusion: Determine Receptor Selectivity compare->end

Figure 3. General workflow for determining antagonist selectivity using a β-arrestin assay.

Conclusion

The experimental data robustly validates this compound as a selective antagonist for the GPR55 receptor. Quantitative analysis from functional cell-based assays demonstrates a selectivity of over 45-fold for GPR55 when compared to the classical cannabinoid receptors, CB1 and CB2.[5] This selectivity is critical for its use as a chemical probe to investigate the distinct biological functions of GPR55 without the confounding effects of modulating the endocannabinoid system. For researchers in pharmacology and drug development, this compound represents a valuable tool for elucidating the therapeutic potential of targeting GPR55.

References

A Comparative Analysis of ML192, ML191, and ML193: Potency and Mechanism of GPR55 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

**For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR55 antagonists ML192, ML191, and ML193. The information presented is supported by experimental data from publicly available research. **

The G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target implicated in various physiological and pathophysiological processes, including inflammatory pain, neuropathic pain, metabolic disorders, and cancer. The development of selective antagonists for GPR55 is crucial for elucidating its biological functions and for the potential development of new therapeutics. This guide focuses on three such antagonists: this compound, ML191, and ML193, which were identified through a high-throughput screening campaign by the NIH Molecular Libraries Program.[1][2][3]

Comparative Potency of this compound, ML191, and ML193

The potency of these three compounds has been evaluated in various in vitro assays, primarily focusing on their ability to antagonize GPR55 signaling. The following table summarizes the key quantitative data.

CompoundAssayAgonistIC50 / EC50Cell LineReference
ML193 GPR55 Antagonism-221 nM (IC50)-[4][5][6]
β-arrestin TraffickingL-α-lysophosphatidylinositol (LPI)0.22 µM (IC50)U2OS
β-arrestin TraffickingML1860.12 µM (IC50)U2OS
ERK1/2 PhosphorylationL-α-lysophosphatidylinositol (LPI)0.2 µM (IC50)U2OS
This compound GPR55 Antagonism-1080 nM (IC50)-[1]
β-arrestin TraffickingL-α-lysophosphatidylinositol (LPI)0.70 µM (IC50)U2OS
β-arrestin TraffickingML1860.29 µM (IC50)U2OS
ERK1/2 Phosphorylation-1.1 µM (IC50)U2OS[7]
ML191 GPR55 Antagonism-160 nM (IC50)-[1]
GPR55 SignalingLysophosphatidylinositol (LPI)1.076 µM (EC50)U2OS[8]
ERK1/2 PhosphorylationL-α-lysophosphatidylinositol (LPI)328 nM (IC50)U2OS[8]

Based on the available data, ML193 and ML191 exhibit higher potency in the primary GPR55 antagonist assays compared to this compound.[1] Specifically, ML193 shows a potent IC50 of 221 nM.[4][5][6] All three compounds effectively inhibit downstream signaling pathways activated by GPR55, such as β-arrestin recruitment and ERK1/2 phosphorylation, further confirming their antagonistic activity.

GPR55 Signaling Pathway and Antagonist Action

GPR55 is known to couple to Gα13, leading to the activation of RhoA and subsequent downstream signaling cascades.[9] These pathways can influence a variety of cellular processes, including cell proliferation, migration, and calcium mobilization. The antagonists this compound, ML191, and ML193 act by blocking the activation of this receptor, thereby inhibiting these downstream effects.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_antagonists Antagonists cluster_downstream Downstream Signaling GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Couples to beta_arrestin β-arrestin Recruitment GPR55->beta_arrestin ML191 ML191 ML191->GPR55 Inhibits This compound This compound This compound->GPR55 Inhibits ML193 ML193 ML193->GPR55 Inhibits RhoA RhoA G_alpha_13->RhoA Activates ROCK ROCK RhoA->ROCK PLC PLC ROCK->PLC ERK1_2 ERK1/2 Phosphorylation ROCK->ERK1_2 Ca_release Ca²⁺ Release PLC->Ca_release Cellular_Responses Cellular Responses (e.g., proliferation, migration) Ca_release->Cellular_Responses ERK1_2->Cellular_Responses LPI LPI (Agonist) LPI->GPR55 Activates

Caption: GPR55 signaling pathway and points of inhibition by ML191, this compound, and ML193.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the potency of this compound, ML191, and ML193.

β-Arrestin Recruitment Assay

This assay was the primary high-throughput screening method used to identify the GPR55 antagonists. It measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in GPCR desensitization and signaling.

Beta_Arrestin_Workflow start Start cell_plating Plate U2OS cells stably expressing GPR55 start->cell_plating compound_addition Add test compounds (ML191, this compound, ML193) at various concentrations cell_plating->compound_addition agonist_stimulation Stimulate with GPR55 agonist (e.g., LPI or ML186) compound_addition->agonist_stimulation incubation Incubate to allow for β-arrestin recruitment agonist_stimulation->incubation detection Measure β-arrestin recruitment (e.g., using a luminescence-based assay) incubation->detection data_analysis Analyze data to determine IC50 values detection->data_analysis end End data_analysis->end

Caption: General workflow for the β-arrestin recruitment assay.

Detailed Methodology:

  • Cell Culture: U2OS cells stably expressing human GPR55 are cultured in appropriate media.

  • Plating: Cells are seeded into 384-well plates and incubated overnight.

  • Compound Treatment: The GPR55 antagonists (ML191, this compound, or ML193) are added to the wells at a range of concentrations.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, a known GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI) or ML186, is added to the wells to stimulate the receptor.

  • Detection: The recruitment of β-arrestin is quantified using a detection system, often based on enzyme complementation technology that generates a luminescent or fluorescent signal.

  • Data Analysis: The signal is measured using a plate reader, and the data is analyzed to determine the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment (IC50).

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are downstream effectors of GPR55 activation. Inhibition of ERK1/2 phosphorylation provides further evidence of the antagonistic activity of the compounds.

ERK_Phosphorylation_Workflow start Start cell_plating Plate GPR55-expressing cells (e.g., U2OS) in 96-well plates start->cell_plating serum_starve Serum-starve cells to reduce basal ERK1/2 phosphorylation cell_plating->serum_starve compound_addition Pre-treat cells with ML191, this compound, or ML193 serum_starve->compound_addition agonist_stimulation Stimulate with LPI compound_addition->agonist_stimulation cell_lysis Lyse cells to release proteins agonist_stimulation->cell_lysis detection Detect phosphorylated ERK1/2 (e.g., using ELISA or Western Blot) cell_lysis->detection data_analysis Quantify and analyze results to determine IC50 values detection->data_analysis end End data_analysis->end

Caption: General workflow for the ERK1/2 phosphorylation assay.

Detailed Methodology:

  • Cell Culture and Plating: GPR55-expressing cells are plated in 96-well plates.

  • Serum Starvation: Prior to the experiment, cells are typically serum-starved for a period to reduce the basal levels of ERK1/2 phosphorylation.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the GPR55 antagonists.

  • Agonist Stimulation: The cells are then stimulated with an agonist like LPI for a specific time to induce ERK1/2 phosphorylation.

  • Cell Lysis: The cells are lysed to release the intracellular proteins.

  • Detection: The levels of phosphorylated ERK1/2 are measured using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting with antibodies specific for the phosphorylated form of ERK1/2.

  • Data Analysis: The results are quantified, and the IC50 values are calculated to determine the potency of the antagonists in inhibiting this signaling pathway.

Conclusion

ML191, this compound, and ML193 are all confirmed antagonists of GPR55, each with a distinct potency profile. ML193 and ML191 appear to be the more potent inhibitors in the primary assays. All three compounds serve as valuable research tools for investigating the physiological and pathological roles of GPR55. The selection of a particular compound for a given study will depend on the specific experimental context and the desired potency. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with these important pharmacological agents.

References

Unveiling the Structure-Activity Relationship of ML192 and its Analogs as GPR55 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

ML192, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), represents a significant tool for investigating the physiological and pathological roles of this receptor. This guide provides a comprehensive comparison of this compound and its analogs, detailing their structure-activity relationships (SAR), experimental validation, and the underlying signaling pathways. The information presented is intended to aid researchers, scientists, and drug development professionals in the rational design of novel GPR55 modulators.

Comparative Analysis of this compound and Analog Potency

The potency of this compound and its analogs as GPR55 antagonists has been evaluated through various functional assays. The following table summarizes the key quantitative data, providing a clear comparison of their biological activity.

CompoundR³ (Piperazine/Diazepine (B8756704) substituent)GPR55 Antagonist IC₅₀ (µM) [β-arrestin assay]Reference
This compound HH2-Furanoyl1.08[1][2]
Analog 20 HHUnsubstitutedSimilar to this compound[3][4]
Analog 24 HCH₃2-Furanoyl< 1 (Submicromolar)[3][4]
Analog 21 HH2-Furanoyl (on diazepine)> 1[3][4]
Analog 25 HCH₃2-Furanoyl (on diazepine)Improved vs. 21[3][4]

Key Findings from SAR Studies:

  • The thienopyrimidine scaffold is a crucial component for GPR55 antagonist activity.[3][4]

  • Substitution at the R² position with a dimethyl group, as seen in analog 24, significantly enhances the antagonistic potency compared to the parent compound this compound.[3][4]

  • The nature of the substituent on the piperazine (B1678402) or diazepine ring (R³) influences activity, with the 2-furanoyl group being a favorable moiety.[1][3]

  • Even an unsubstituted thienopyrimidine core (Analog 20) retains GPR55 antagonist activity comparable to this compound.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

β-Arrestin Recruitment Assay

This assay is a primary method for determining the antagonist activity of compounds at GPR55.

Objective: To measure the ability of a compound to inhibit the recruitment of β-arrestin to the GPR55 receptor upon agonist stimulation.

Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing human GPR55 and β-arrestin-2-GFP (βarr2-GFP).[3][4]

Protocol:

  • CHO cells are seeded in appropriate multi-well plates and cultured to allow for adherence and growth.

  • Cells are then treated with the test compounds (e.g., this compound or its analogs) at various concentrations.

  • Following a pre-incubation period with the test compounds, the cells are stimulated with a known GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), at a concentration that elicits a submaximal response (e.g., EC₅₀ concentration of 6 µM).[3][4]

  • The recruitment of βarr2-GFP to the cell membrane, indicative of receptor activation and subsequent arrestin binding, is monitored and quantified using high-content imaging or other suitable detection methods.

  • The inhibitory effect of the test compounds is determined by measuring the reduction in agonist-induced β-arrestin recruitment.

  • IC₅₀ values are calculated from the dose-response curves to determine the potency of the antagonists.[3][4]

ERK1/2 Phosphorylation Assay

This assay assesses the downstream signaling effects of GPR55 activation and its inhibition by antagonists.

Objective: To measure the inhibition of agonist-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Cell Line: U2OS cells expressing HA-tagged GPR55.[2]

Protocol:

  • U2OS-GPR55 cells are cultured in appropriate plates.

  • Cells are serum-starved for a defined period to reduce basal ERK1/2 phosphorylation.

  • The cells are pre-treated with the test antagonists at various concentrations.

  • Following pre-incubation, the cells are stimulated with a GPR55 agonist (e.g., LPI).

  • After a short stimulation period, the cells are lysed, and the protein concentration is determined.

  • The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are measured using methods such as Western blotting or ELISA.

  • The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.

  • The inhibitory effect of the antagonists is quantified by the reduction in agonist-induced ERK1/2 phosphorylation.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the GPR55 signaling pathway and a typical experimental workflow for screening GPR55 antagonists.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 BetaArrestin β-Arrestin GPR55->BetaArrestin Recruits ERK ERK1/2 Phosphorylation GPR55->ERK PKC PKCβII Translocation GPR55->PKC LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits

Caption: GPR55 signaling cascade upon agonist activation and its inhibition by this compound.

Experimental_Workflow Start Start: CHO-GPR55 Cells AddCompound Add this compound Analog Start->AddCompound Incubate1 Pre-incubation AddCompound->Incubate1 AddAgonist Add LPI (Agonist) Incubate1->AddAgonist Incubate2 Incubation AddAgonist->Incubate2 Measure Measure β-Arrestin Recruitment (High-Content Imaging) Incubate2->Measure Analyze Data Analysis (IC₅₀ Determination) Measure->Analyze

Caption: Workflow for the β-arrestin recruitment assay to screen GPR55 antagonists.

References

ML192: A Comparative Guide to its G Protein-Coupled Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the G protein-coupled receptor (GPCR) antagonist, ML192, focusing on its selectivity and cross-reactivity with other GPCRs. The information presented herein is supported by experimental data to aid researchers in evaluating its suitability for their studies.

Introduction

This compound is a small molecule identified as a selective antagonist for the orphan G protein-coupled receptor 55 (GPR55). Its discovery has provided a valuable tool for elucidating the physiological and pathological roles of GPR55. Understanding the selectivity profile of this compound is crucial for interpreting experimental results and for its potential development as a therapeutic agent. This guide summarizes the available data on its cross-reactivity against other relevant GPCRs and details the experimental protocols used to determine its activity.

GPR55 Signaling

GPR55 is known to couple to several G protein subtypes, including Gαq, Gα12, and Gα13. Activation of these pathways leads to downstream signaling events such as the mobilization of intracellular calcium, activation of RhoA, and phosphorylation of extracellular signal-regulated kinase (ERK). This compound exerts its antagonist activity by blocking these signaling cascades.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 beta_arrestin β-Arrestin GPR55->beta_arrestin Recruitment PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoGEF RhoGEF RhoA RhoA RhoGEF->RhoA Gq->PLC G1213->RhoGEF Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 PKC->ERK ROCK ROCK RhoA->ROCK ROCK->ERK This compound This compound This compound->GPR55 Inhibits Ligand Ligand (e.g., LPI) Ligand->GPR55 Activates

Figure 1: GPR55 Signaling Pathways and Point of Inhibition by this compound.

Cross-Reactivity Profile of this compound

The selectivity of this compound has been assessed against other GPCRs, particularly those that are closely related or share similar ligands, such as the cannabinoid receptors (CB1 and CB2) and GPR35.

ReceptorAssay TypeThis compound ActivityPotency (IC₅₀)Selectivity vs GPR55Reference
GPR55 β-arrestin recruitmentAntagonist1.08 µM-[1]
GPR35 β-arrestin recruitmentNo significant antagonist or agonist activity> 49 µM> 45-fold[1]
CB1 β-arrestin recruitmentNo significant antagonist or agonist activity> 49 µM> 45-fold[1]
CB2 β-arrestin recruitmentNo significant antagonist or agonist activity> 49 µM> 45-fold[1]

Table 1: Summary of this compound Cross-Reactivity Data. Data from the original probe report for this compound (CID 1434953) indicates its selectivity for GPR55 over GPR35, CB1, and CB2 receptors[1].

Supporting Experimental Data

This compound has been shown to inhibit downstream signaling pathways activated by GPR55 agonists.

AssayCell LineAgonistThis compound IC₅₀
β-arrestin TraffickingU2OSL-α-lysophosphatidylinositol (LPI)0.70 µM
ERK1/2 PhosphorylationU2OSLPI1.1 µM
PKCβII TranslocationU2OSLPIActive, specific IC₅₀ not reported

Table 2: Functional Antagonism of this compound on GPR55 Downstream Signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

β-Arrestin Recruitment Assay (Tango Assay)

This assay quantifies the interaction between an activated GPCR and β-arrestin.

Tango_Assay_Workflow cluster_workflow Tango Assay Workflow plate_cells Plate cells expressing GPCR-TEV fusion and β-arrestin-tTA fusion add_compounds Add this compound (antagonist) followed by agonist (e.g., LPI) plate_cells->add_compounds incubate Incubate to allow for receptor activation and β-arrestin recruitment add_compounds->incubate cleavage TEV protease on β-arrestin cleaves TEV site on GPCR, releasing tTA incubate->cleavage translocation tTA translocates to the nucleus and activates reporter gene expression cleavage->translocation readout Measure reporter gene product (e.g., luciferase activity) translocation->readout

Figure 2: Workflow for the Tango β-arrestin recruitment assay.

Protocol:

  • Cell Plating: Seed U2OS cells co-expressing the GPR55-TEV fusion protein and the β-arrestin-tobacco etch virus (TEV) protease fusion protein into 384-well plates.

  • Compound Addition: Add this compound at various concentrations to the wells and incubate for a pre-determined time.

  • Agonist Stimulation: Add a known GPR55 agonist, such as LPI, at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Incubation: Incubate the plates to allow for receptor activation, β-arrestin recruitment, and subsequent cleavage of the transcription factor from the GPCR.

  • Reporter Gene Expression: The released transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

  • Signal Detection: Add the appropriate substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the agonist response by this compound and determine the IC₅₀ value.

ERK1/2 Phosphorylation Assay (HTRF)

This assay measures the phosphorylation of ERK1/2, a key downstream event in many GPCR signaling pathways.

HTRF_ERK_Assay_Workflow cluster_workflow HTRF Phospho-ERK1/2 Assay Workflow plate_cells Plate cells expressing GPR55 in a 384-well plate add_compounds Add this compound (antagonist) followed by agonist (e.g., LPI) plate_cells->add_compounds incubate_stimulate Incubate for a short period to stimulate ERK phosphorylation add_compounds->incubate_stimulate lyse_cells Lyse cells to release intracellular contents incubate_stimulate->lyse_cells add_antibodies Add HTRF antibodies: Eu³⁺-cryptate anti-total ERK and d2-labeled anti-phospho-ERK lyse_cells->add_antibodies incubate_read Incubate to allow antibody binding and measure HTRF signal add_antibodies->incubate_read

Figure 3: Workflow for the HTRF phospho-ERK1/2 assay.

Protocol:

  • Cell Culture: Culture U2OS cells expressing GPR55 in a 96-well plate.

  • Serum Starvation: Prior to the assay, serum-starve the cells to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, followed by stimulation with an agonist like LPI.

  • Cell Lysis: After a short incubation period, lyse the cells to release the intracellular proteins.

  • HTRF Reaction: Add a mixture of two HTRF-labeled antibodies to the cell lysate: an anti-total ERK1/2 antibody labeled with a donor fluorophore (e.g., Europium cryptate) and an anti-phospho-ERK1/2 antibody labeled with an acceptor fluorophore (e.g., d2).

  • Signal Measurement: If ERK1/2 is phosphorylated, the two antibodies bind in close proximity, allowing for Förster Resonance Energy Transfer (FRET). Measure the time-resolved fluorescence signal at the acceptor's emission wavelength.

  • Data Analysis: Determine the IC₅₀ of this compound by plotting the inhibition of agonist-induced ERK1/2 phosphorylation against the concentration of this compound.

PKCβII Translocation Assay

This assay visualizes the movement of PKCβII from the cytosol to the plasma membrane upon GPR55 activation.

Protocol:

  • Cell Transfection: Transfect U2OS cells with a plasmid encoding for a fluorescently tagged PKCβII (e.g., PKCβII-GFP).

  • Cell Plating: Plate the transfected cells onto glass-bottom dishes suitable for live-cell imaging.

  • Compound Incubation: Incubate the cells with this compound at the desired concentration.

  • Agonist Stimulation: Add a GPR55 agonist (e.g., LPI) to the cells.

  • Live-Cell Imaging: Acquire fluorescence images of the cells at different time points before and after agonist addition using a confocal or high-content imaging system.

  • Image Analysis: Quantify the translocation of PKCβII-GFP from the cytosol to the plasma membrane by measuring the change in fluorescence intensity in these cellular compartments.

  • Data Interpretation: A reduction in agonist-induced translocation in the presence of this compound indicates its antagonistic activity.

Conclusion

This compound is a selective GPR55 antagonist with minimal cross-reactivity against the closely related GPCRs GPR35, CB1, and CB2. Its ability to potently inhibit GPR55-mediated downstream signaling, including β-arrestin recruitment, ERK1/2 phosphorylation, and PKCβII translocation, makes it a valuable pharmacological tool for studying the biology of GPR55. Researchers should, however, always consider the possibility of off-target effects in their experimental systems and, where possible, use multiple tool compounds to validate their findings.

References

Comparative In Vivo Validation of GPR119 Agonists and Preclinical Profile of the GPR55 Antagonist ML192

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Metabolic Drug Discovery

This guide provides a comparative overview of the in vivo validation of several GPR119 agonists, a promising class of therapeutic agents for type 2 diabetes. While the initial topic of interest was the in vivo antagonist activity of ML192, publicly available data predominantly characterizes this compound as a selective antagonist of GPR55 with limited in vivo validation studies.[1][2][3][4][5][6][7] In contrast, a substantial body of research exists for the in vivo efficacy of GPR119 agonists. This guide will, therefore, focus on comparing key GPR119 agonists while also presenting the available preclinical data for this compound to offer a broader context for researchers investigating GPCR modulators in metabolic diseases.

G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[8][9] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1).[9][10][11] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.[8][12]

On the other hand, GPR55, the target of this compound, has been implicated in various physiological processes, including pain, inflammation, and energy homeostasis.[7] this compound is a thienopyrimidine-based selective antagonist of GPR55.[2]

Data Presentation: Comparative Efficacy of GPR119 Agonists and Profile of this compound

The following table summarizes the quantitative data for selected GPR119 agonists and the GPR55 antagonist this compound, providing a basis for comparison of their potency and observed effects.

CompoundTargetActionIn Vitro Potency (EC50/IC50)Key In Vivo EffectsAnimal Model
This compound GPR55AntagonistIC50: 0.70 µM (β-arrestin trafficking)Data not available from search results-
DS-8500a GPR119AgonistEC50: 51.5 nM (human GPR119)Dose-dependent glucose-lowering effect in OGTT; Increased plasma GLP-1.[13]Zucker fatty rats, neonatal streptozotocin-treated rats[13]
AS1269574 GPR119AgonistEC50: 2.5 µM (human GPR119)Reduced blood glucose levels after oral glucose loading.[10]Normal mice[10]
HD0471953 GPR119AgonistData not available from search resultsImproved glycemic control in OGTT; Increased insulin and GLP-1 secretion.[8]Normal C57BL/6J mice, db/db mice[8][12]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the in vivo data. The Oral Glucose Tolerance Test (OGTT) is a fundamental experiment for assessing the efficacy of anti-diabetic agents.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a generalized representation based on standard practices for evaluating GPR119 agonists.[14][15][16][17][18]

1. Animal Preparation and Fasting:

  • Male C57BL/6J mice (or other relevant models like db/db mice) are used.[8]

  • Animals are fasted for 6 to 16 hours prior to the test, with free access to water.[14][17] The duration of fasting can impact the glucose tolerance curve.[17]

  • During fasting, mice are transferred to a clean cage to prevent coprophagy.[15]

2. Baseline Measurements (Time = 0 min):

  • A baseline blood sample is collected from the tail vein.[14][18]

  • Blood glucose levels are measured immediately using a glucometer.[14]

3. Compound Administration:

  • The test compound (e.g., GPR119 agonist) or vehicle control is administered orally via gavage.[14]

  • The dosage is calculated based on the animal's body weight.[14]

4. Glucose Challenge:

  • Approximately 30-60 minutes after compound administration, a glucose solution (typically 2 g/kg body weight) is administered orally by gavage.[14]

5. Blood Sampling and Glucose Measurement:

  • Blood samples are collected at specific time points after the glucose challenge, commonly at 15, 30, 60, and 120 minutes.[14]

  • Blood glucose levels are measured at each time point.

6. Plasma Analysis (Optional):

  • At each time point, additional blood can be collected into tubes containing an anticoagulant and a DPP-4 inhibitor (for GLP-1 measurement).

  • Plasma is separated by centrifugation and stored at -80°C for later analysis of insulin and GLP-1 levels using ELISA kits.[14]

7. Data Analysis:

  • Blood glucose concentrations are plotted against time to generate a glucose tolerance curve.

  • The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

  • Statistical analysis is performed to compare the treatment groups with the vehicle control group.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Epac2->Insulin_Secretion Epac2->GLP1_Secretion OGTT_Workflow cluster_prep Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis Fasting Fast Animals (6-16 hours) Baseline Baseline Blood Sample (T = 0 min) Fasting->Baseline Compound_Admin Administer Compound (Oral Gavage) Baseline->Compound_Admin Glucose_Admin Administer Glucose (2 g/kg, Oral Gavage) Compound_Admin->Glucose_Admin Timepoints Collect Blood Samples (15, 30, 60, 120 min) Glucose_Admin->Timepoints Glucose_Measure Measure Blood Glucose Timepoints->Glucose_Measure Plasma_Analysis Plasma Insulin/GLP-1 (ELISA) Timepoints->Plasma_Analysis Data_Analysis Calculate AUC & Statistical Analysis Glucose_Measure->Data_Analysis Plasma_Analysis->Data_Analysis

References

ML192: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the GPR55 antagonist, ML192, detailing its performance based on available experimental data. The focus is on its in vitro efficacy, with a comparative look at the in vivo potential of GPR55 antagonists. This document is intended to serve as a valuable resource for researchers investigating GPR55 signaling and developing novel therapeutics.

In Vitro Efficacy of this compound

This compound has been identified as a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] Its in vitro activity has been characterized through various assays, primarily focusing on its ability to inhibit GPR55-mediated signaling pathways.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for this compound and its comparison with other known GPR55 antagonists.

CompoundAssayTargetAgonistIC50 (µM)Selectivity
This compound β-Arrestin TraffickingGPR55LPI (10 µM)0.70>45-fold vs GPR35, CB1, CB2
This compound ERK1/2 PhosphorylationGPR55LPI1.1-
ML191 β-Arrestin TraffickingGPR55LPI (10 µM)1.08>100-fold vs GPR35, CB1, CB2
ML193 β-Arrestin TraffickingGPR55LPI (10 µM)0.22>27-fold vs CB1, >145-fold vs GPR35, CB2
CID16020046 GPR55 Constitutive ActivityGPR55-0.15-
Compound 24 β-Arrestin RecruitmentGPR55LPISubmicromolarSelective vs CB1, CB2

LPI: Lysophosphatidylinositol, an endogenous agonist of GPR55. CB1/CB2: Cannabinoid receptors 1 and 2.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.

β-Arrestin Recruitment Assay

This assay is a common method to assess the functional consequences of ligand binding to GPR55, measuring the recruitment of β-arrestin to the activated receptor.

Objective: To determine the potency of this compound in antagonizing LPI-induced β-arrestin recruitment to GPR55.

Methodology:

  • Cell Culture: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP are cultured in a suitable medium.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Agonist Stimulation: The GPR55 agonist, L-α-lysophosphatidylinositol (LPI), is added to the cells at a concentration known to elicit a robust response (e.g., 10 µM).

  • Imaging: The translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane is monitored using high-content imaging.

  • Data Analysis: The degree of β-arrestin translocation is quantified, and the IC50 value for this compound is calculated by fitting the data to a dose-response curve.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the GPR55 signaling cascade.

Objective: To evaluate the inhibitory effect of this compound on LPI-induced ERK1/2 phosphorylation.

Methodology:

  • Cell Culture: GPR55-expressing U2OS cells are serum-starved to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Cells are pre-treated with different concentrations of this compound.

  • Agonist Stimulation: LPI is added to stimulate the GPR55 receptor.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

  • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated. The IC50 value for this compound is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gq GPR55->Gq ERK ERK1/2 Phosphorylation GPR55->ERK beta_arrestin β-Arrestin Recruitment GPR55->beta_arrestin LPI LPI LPI->GPR55 Activates This compound This compound This compound->GPR55 Inhibits PLC PLC Gq->PLC PKC PKCβII Translocation PLC->PKC

Caption: GPR55 signaling pathway activated by LPI and inhibited by this compound.

Beta_Arrestin_Workflow A 1. Culture GPR55/ β-arrestin-GFP cells B 2. Pre-incubate with this compound A->B C 3. Stimulate with LPI B->C D 4. Image β-arrestin translocation C->D E 5. Quantify and calculate IC50 D->E

Caption: Experimental workflow for the β-arrestin recruitment assay.

ERK_Phosphorylation_Workflow A 1. Serum-starve GPR55 cells B 2. Pre-treat with this compound A->B C 3. Stimulate with LPI B->C D 4. Cell Lysis and Protein Extraction C->D E 5. Western Blot for p-ERK and Total ERK D->E F 6. Quantify and calculate IC50 E->F

Caption: Experimental workflow for the ERK1/2 phosphorylation assay.

In Vivo Efficacy: A Comparative Outlook

To date, specific in vivo efficacy studies for this compound have not been extensively reported in the public domain. However, the potent in vitro profile of this compound suggests its potential for in vivo applications in research areas where GPR55 is implicated, such as neuropathic pain, inflammation, and cancer.

To provide a comparative context, other selective GPR55 antagonists have demonstrated efficacy in various animal models:

  • ML193 , a structurally related GPR55 antagonist, has been shown to improve motor and sensorimotor deficits in a rat model of Parkinson's disease.

  • CID16020046 has been investigated in a mouse model of obesity-induced airway inflammation, where it showed therapeutic effects.

These findings with other GPR55 antagonists underscore the potential therapeutic utility of this class of compounds and provide a rationale for future in vivo evaluation of this compound. The high selectivity of this compound against cannabinoid receptors is a desirable characteristic for an in vivo tool compound, as it minimizes the potential for off-target effects.

Conclusion

This compound is a well-characterized, potent, and selective GPR55 antagonist with demonstrated efficacy in multiple in vitro functional assays. Its ability to inhibit key downstream signaling events of GPR55 activation, such as β-arrestin recruitment and ERK1/2 phosphorylation, makes it a valuable tool for studying the physiological and pathological roles of this receptor. While direct in vivo efficacy data for this compound is currently limited, the promising results from other GPR55 antagonists in various disease models highlight the potential of this compound for future preclinical research. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Navigating GPR55 Antagonism: A Comparative Guide to Alternatives for ML192

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of GPR55, the selection of a suitable antagonist is a critical step. While ML192 has been a valuable tool, a growing landscape of alternative compounds offers distinct chemical scaffolds and pharmacological profiles. This guide provides an objective comparison of key GPR55 antagonists, supported by experimental data, to aid in the selection of the most appropriate molecule for your research needs.

The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of physiological and pathological conditions, including inflammatory pain, neuropathic pain, metabolic disorders, and cancer.[1] The development of selective antagonists is crucial for elucidating the precise roles of GPR55 and for advancing drug discovery programs. This compound, a thienopyrimidine derivative, was identified through high-throughput screening and has been instrumental in GPR55 research.[2][3] However, a variety of alternative antagonists with different chemical structures and properties are now available. This guide compares this compound with other notable GPR55 antagonists: ML191, ML193, CID16020046, and coumarin-based antagonists.

Comparative Analysis of GPR55 Antagonists

The following table summarizes the quantitative data for this compound and its alternatives, providing a snapshot of their potency and selectivity across different functional assays.

CompoundChemical Scaffoldβ-Arrestin Recruitment IC50 (µM)ERK1/2 Phosphorylation Inhibition IC50 (µM)Selectivity Profile
This compound Thienopyrimidine0.70 ± 0.05[1]1.1 ± 0.3[1]>45-fold selective over GPR35, CB1, and CB2[2]
ML191 Piperidinyl-oxadiazolone1.08 ± 0.03[1]0.4 ± 0.1[1]>100-fold selective against GPR35, CB1, and CB2[2]
ML193 Quinoline Aryl Sulfonamide0.22 ± 0.03[1]0.2 ± 0.3[1]>145-fold selective against GPR35 and CB2, >27-fold against CB1[2]
CID16020046 Pyrazololactam--Selective over CB1 and CB2; selectivity against GPR18 not fully established.[4]
PSB-SB-487 Coumarin (B35378)0.113[5][6]-Shows ancillary affinity for CB2 receptors.[5][6]
PSB-SB-1203 Coumarin0.261[5]--
PSB-SB-489 Coumarin1.77[5][6]-Selective and competitive antagonist.[5][6]

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key assays used to characterize GPR55 antagonists.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of G protein-coupled receptor (GPCR) desensitization and signaling.

Principle: Upon agonist binding to GPR55, the receptor is phosphorylated, leading to the recruitment of β-arrestin. This interaction can be quantified using various techniques, such as enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET). In the antagonist mode, the ability of a compound to inhibit agonist-induced β-arrestin recruitment is measured.

Protocol (based on PathHunter Assay):

  • Cell Culture: Plate PathHunter cells co-expressing a ProLink-tagged GPR55 and an Enzyme Acceptor-tagged β-arrestin in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the antagonist compounds in the appropriate assay buffer.

  • Antagonist Incubation: Add the antagonist solutions to the cell plate and incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of a GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) at its EC80 concentration to all wells, except for the negative control.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the detection reagent containing the substrate for the complemented enzyme.

  • Signal Measurement: After a further incubation period (e.g., 60 minutes) in the dark at room temperature, measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the agonist control (100% activation) and a vehicle control (0% activation). Calculate the IC50 values for each antagonist.

ERK1/2 Phosphorylation Assay

This assay assesses the antagonist's ability to block the GPR55-mediated activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.

Principle: GPR55 activation can lead to the phosphorylation and activation of ERK1/2. The inhibitory effect of an antagonist on this signaling event is quantified by measuring the levels of phosphorylated ERK1/2 (pERK1/2) relative to total ERK1/2.

Protocol (based on Western Blotting):

  • Cell Culture and Starvation: Culture cells expressing GPR55 (e.g., U2OS or HEK293 cells) to sub-confluence in 60-mm plates. Serum-starve the cells overnight before the experiment to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-treatment: Pre-incubate the cells with increasing concentrations of the antagonist compounds for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with a GPR55 agonist (e.g., 10 µM LPI) for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for pERK1/2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities for pERK1/2 and total ERK1/2. Normalize the pERK1/2 signal to the total ERK1/2 signal. Calculate the IC50 values for each antagonist by plotting the normalized pERK1/2 levels against the antagonist concentration.[1]

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit the GPR55-mediated increase in intracellular calcium concentration.

Principle: GPR55 is coupled to Gq and G12/13 proteins, and its activation leads to the release of calcium from intracellular stores.[7] This change in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Protocol (using a fluorescent plate reader):

  • Cell Culture: Plate cells expressing GPR55 (e.g., HEK293 cells) in a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Addition: Add the antagonist compounds at various concentrations to the wells.

  • Agonist Injection and Signal Reading: Place the plate in a fluorescence plate reader equipped with an automated injection system. Simultaneously inject a GPR55 agonist (e.g., LPI) and measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition reflects the intracellular calcium mobilization. Calculate the antagonist's inhibitory effect by comparing the peak fluorescence in the presence and absence of the antagonist. Determine the IC50 values from the concentration-response curves.

Visualizing GPR55 Signaling and Experimental Workflow

To further clarify the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPR55 GPR55 Gq Gαq GPR55->Gq G12_13 Gα12/13 GPR55->G12_13 beta_arrestin β-Arrestin Recruitment GPR55->beta_arrestin PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Activation ROCK->ERK PKC->ERK Ligand Ligand (e.g., LPI) Ligand->GPR55 Activates Antagonist Antagonist Antagonist->GPR55 Blocks

Caption: GPR55 Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (GPR55-expressing cells) start->cell_culture compound_prep Prepare Antagonist Serial Dilutions cell_culture->compound_prep pre_incubation Pre-incubate Cells with Antagonist compound_prep->pre_incubation agonist_stimulation Stimulate with GPR55 Agonist (e.g., LPI) pre_incubation->agonist_stimulation assay_readout Assay-specific Readout (Luminescence, Fluorescence, Western Blot) agonist_stimulation->assay_readout data_analysis Data Analysis (IC50 Determination) assay_readout->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for GPR55 Antagonist Screening.

Antagonist_Chemical_Classes GPR55_Antagonists GPR55 Antagonists Thienopyrimidine Thienopyrimidine (e.g., this compound) GPR55_Antagonists->Thienopyrimidine Piperidinyl_oxadiazolone Piperidinyl-oxadiazolone (e.g., ML191) GPR55_Antagonists->Piperidinyl_oxadiazolone Quinoline_Aryl_Sulfonamide Quinoline Aryl Sulfonamide (e.g., ML193) GPR55_Antagonists->Quinoline_Aryl_Sulfonamide Pyrazololactam Pyrazololactam (e.g., CID16020046) GPR55_Antagonists->Pyrazololactam Coumarin Coumarin (e.g., PSB-SB series) GPR55_Antagonists->Coumarin

Caption: Chemical Classes of GPR55 Antagonists.

Conclusion

The selection of a GPR55 antagonist should be guided by the specific requirements of the intended research. ML193 stands out for its high potency in both β-arrestin and ERK1/2 assays, coupled with excellent selectivity. ML191, while slightly less potent than ML193 in the β-arrestin assay, shows good potency in inhibiting ERK1/2 phosphorylation and also has a strong selectivity profile. The coumarin-based antagonists, such as PSB-SB-487, offer a distinct chemical scaffold and high potency, although their potential for off-target effects, particularly at the CB2 receptor, should be considered. CID16020046 represents another unique chemical class and has been used in in vivo studies, demonstrating its potential for translational research.[8][9]

This comparative guide provides a foundation for making an informed decision. Researchers are encouraged to consider the specific signaling pathways of interest, the required level of selectivity, and the chemical diversity of the available antagonists when choosing the most suitable tool for their GPR55 investigations.

References

Head-to-Head Comparison of ML Series GPR55 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the ML series of G-protein coupled receptor 55 (GPR55) antagonists: ML191, ML192, and ML193. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to inform antagonist selection and future research directions.

The orphan G protein-coupled receptor, GPR55, has emerged as a promising therapeutic target for a range of conditions, including inflammatory pain, neuropathic pain, metabolic disorders, and cancer.[1][2] The ML series of antagonists, developed through the Molecular Libraries Probe Production Centers Network initiative, represent novel chemical scaffolds with demonstrated potency and selectivity for GPR55.[3][4] This guide offers an objective comparison of their performance based on available experimental data.

Quantitative Performance Data

The following table summarizes the inhibitory potency (IC50) and selectivity of ML191, this compound, and ML193 from key in vitro functional assays.

CompoundGPR55 Antagonist Potency (IC50)Selectivity
β-Arrestin Trafficking Assay (LPI-induced) ERK1/2 Phosphorylation Assay (LPI-induced)
ML191 1.08 ± 0.03 µM[5]0.4 ± 0.1 µM[2]
This compound 0.70 ± 0.05 µM[5]1.1 ± 0.3 µM[2]
ML193 0.22 ± 0.03 µM[5]0.2 ± 0.3 µM[2]

GPR55 Signaling Pathway

Activation of GPR55 by an agonist, such as lysophosphatidylinositol (LPI), initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling of G proteins Gαq and Gα12/13. The subsequent activation of downstream effectors, including RhoA, phospholipase C (PLC), and ROCK, leads to an increase in intracellular calcium levels and the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This signaling culminates in the activation of various transcription factors like NFAT, NF-κB, and CREB, as well as the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPI LPI (Agonist) GPR55 GPR55 LPI->GPR55 Activates G_alpha_q Gαq GPR55->G_alpha_q G_alpha_1213 Gα12/13 GPR55->G_alpha_1213 beta_arrestin β-Arrestin GPR55->beta_arrestin Recruits ML_Antagonist ML Antagonist (ML191, this compound, ML193) ML_Antagonist->GPR55 Inhibits PLC PLC G_alpha_q->PLC RhoA RhoA G_alpha_1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release ERK p-ERK1/2 DAG->ERK Ca_release->ERK ROCK->ERK Transcription_Factors Transcription Factors (NFAT, NF-κB, CREB) ERK->Transcription_Factors

GPR55 Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

β-Arrestin Trafficking Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and internalization. The translocation of a fluorescently tagged β-arrestin from the cytoplasm to the receptor at the plasma membrane is monitored using high-content imaging.

Experimental Workflow:

experimental_workflow A 1. Cell Seeding: Seed U2OS cells stably co-expressing GPR55 and GFP-β-arrestin 2 in 96-well plates. B 2. Compound Pre-incubation: Pre-incubate cells with ML series antagonists (ML191, this compound, or ML193) for 15 minutes. A->B C 3. Agonist Stimulation: Add LPI (EC80 concentration) to induce GPR55 activation and incubate for 40 minutes. B->C D 4. Cell Fixation: Fix cells with 4% paraformaldehyde. C->D E 5. Imaging: Acquire images using a high-content fluorescence microscope. D->E F 6. Data Analysis: Quantify the translocation of GFP-β-arrestin from the cytoplasm to the membrane. Calculate IC50 values. E->F

β-Arrestin Trafficking Assay Workflow

Materials:

  • U2OS cells stably expressing GPR55 and GFP-tagged β-arrestin 2.

  • Assay medium: MEM with L-glutamine and Pen-Strep.

  • L-α-lysophosphatidylinositol (LPI).

  • ML191, this compound, ML193.

  • 4% Paraformaldehyde in PBS.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Culture: U2OS cells co-expressing GPR55 and GFP-β-arrestin 2 are cultured in MEM supplemented with 10% Fetal Bovine Serum, L-glutamine, Pen-Strep, and appropriate selection antibiotics.

  • Cell Plating: Cells are seeded into 96-well imaging plates and allowed to adhere overnight.

  • Antagonist Treatment: The culture medium is replaced with assay medium. Cells are then pre-incubated with various concentrations of the ML series antagonists for 15 minutes at room temperature.[2]

  • Agonist Stimulation: LPI is added to the wells to a final concentration corresponding to its EC80 value to stimulate GPR55 activation. The plates are incubated for 40 minutes at room temperature.[2]

  • Fixation: The cells are washed with PBS and then fixed with 4% paraformaldehyde for 20 minutes at room temperature.

  • Imaging and Analysis: The plates are washed with PBS. The redistribution of GFP-β-arrestin from a diffuse cytoplasmic pattern to punctate intracellular vesicles or to the plasma membrane is captured using a high-content imaging system. Image analysis software is used to quantify the extent of β-arrestin translocation. The antagonist activity is determined by measuring the inhibition of the LPI-induced response, and IC50 values are calculated from concentration-response curves.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a key downstream signaling event following GPR55 activation. The levels of phosphorylated ERK1/2 are quantified, typically using an immunoassay format.

Experimental Workflow:

experimental_workflow_erk A 1. Cell Seeding and Serum Starvation: Seed U2OS-GPR55 cells in 96-well plates. Serum-starve cells for 48 hours. B 2. Compound Pre-incubation: Pre-incubate cells with ML series antagonists for 30 minutes. A->B C 3. Agonist Stimulation: Add LPI (10 µM) and incubate for 20 minutes at 37°C. B->C D 4. Cell Lysis: Lyse the cells to release intracellular proteins. C->D E 5. Immunoassay: Quantify phosphorylated ERK1/2 and total ERK1/2 levels using a suitable immunoassay (e.g., AlphaScreen, TR-FRET). D->E F 6. Data Analysis: Normalize phosphorylated ERK1/2 to total ERK1/2. Calculate IC50 values from inhibition curves. E->F

ERK1/2 Phosphorylation Assay Workflow

Materials:

  • U2OS cells overexpressing GPR55.

  • DMEM/F-12 medium.

  • L-α-lysophosphatidylinositol (LPI).

  • ML191, this compound, ML193.

  • Cell lysis buffer.

  • ERK1/2 phosphorylation immunoassay kit (e.g., AlphaScreen® SureFire®, THUNDER™ TR-FRET).

Procedure:

  • Cell Culture and Plating: U2OS cells overexpressing GPR55 are plated in 96-well plates.

  • Serum Starvation: Once confluent, the cells are serum-starved for 48 hours in DMEM/F-12 medium.

  • Antagonist Treatment: Cells are pre-incubated with various concentrations of the ML series antagonists for 30 minutes.[2]

  • Agonist Stimulation: LPI (10 µM) is added to the wells, and the plates are incubated for 20 minutes at 37°C.[2]

  • Cell Lysis: The medium is removed, and the cells are lysed according to the immunoassay kit manufacturer's protocol.

  • Quantification: The levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates are quantified using a suitable immunoassay. This typically involves the use of specific antibodies labeled with donor and acceptor fluorophores for detection.

  • Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated for each condition. The inhibitory effect of the antagonists is determined by the reduction in LPI-induced ERK1/2 phosphorylation, and IC50 values are derived from concentration-response curves.[2]

Summary and Conclusion

The ML series of GPR55 antagonists—ML191, this compound, and ML193—are valuable tools for investigating the physiological and pathological roles of GPR55. All three compounds demonstrate potent and selective antagonism of GPR55-mediated signaling.

  • ML193 emerges as the most potent of the series in both β-arrestin trafficking and ERK1/2 phosphorylation assays, with an IC50 of 221 nM and 200 nM, respectively.[2] It also exhibits high selectivity over other cannabinoid receptors and GPR35.

  • ML191 is also a potent antagonist with an IC50 of 160 nM in the primary screen and demonstrates robust inhibition of ERK1/2 phosphorylation.[4]

  • This compound displays sub-micromolar to low micromolar potency and serves as a valuable tool from a distinct chemical scaffold.[4][6]

The choice of antagonist will depend on the specific requirements of the research application, including desired potency, and the specific signaling pathway being investigated. The detailed protocols provided herein should facilitate the replication and extension of these findings in other laboratories.

References

Safety Operating Guide

Navigating the Safe Disposal of ML192: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of ML192, a selective antagonist of the GPR55 receptor. Adherence to these protocols is critical for minimizing risks and protecting both laboratory personnel and the environment.

I. Understanding this compound: Properties and Hazards

Before handling and disposal, it is crucial to be familiar with the chemical properties and potential hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.

Chemical and Physical Properties:

PropertyValue
CAS Number 460331-61-7
Molecular Formula C20H22N4O2S
Formula Weight 382.5 g/mol
Appearance Crystalline solid
Solubility DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 15 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.30 mg/ml[1]
Storage -20°C[1]

Hazard Identification:

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning".[1]

II. Personal Protective Equipment (PPE) and Safety Precautions

Given the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure skin is not exposed.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if handling solutions outside of a fume hood, a NIOSH-approved respirator is recommended.

General Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

III. Step-by-Step Disposal Procedures for this compound

The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[4]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect un-used or expired solid this compound in a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in a designated, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a compatible, leak-proof container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its concentration.[4]

    • Do not mix this compound waste with other incompatible chemical waste streams.[4]

Step 2: Decontamination of Glassware and Equipment

  • Glassware and equipment contaminated with this compound should be decontaminated before reuse or disposal.

  • Rinse the contaminated items with a suitable solvent in which this compound is soluble (e.g., ethanol, DMSO, DMF).

  • Collect the rinsate as hazardous liquid waste.

  • After the initial solvent rinse, wash the glassware with soap and water.

Step 3: Packaging and Labeling for Disposal

  • All waste containers must be in good condition and kept closed except when adding waste.[4]

  • Each container must be affixed with a hazardous waste label that includes:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date the waste was first added to the container

    • The hazard characteristics (e.g., Irritant)

Step 4: Storage of Waste

  • Store the sealed and labeled hazardous waste containers in a designated, secure secondary containment area.[4]

  • The storage area should be away from incompatible materials and sources of ignition.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

  • Follow all institutional and local regulations for the final disposal of chemical waste.

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Prevent the spill from entering drains or waterways.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention immediately.

V. Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of laboratory waste disposal form the basis of the procedures outlined above. These principles are derived from standard safety guidelines for handling chemical waste in a laboratory setting.[4][7]

VI. Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the key steps and decision points.

ML192_Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decontamination Decontaminate Glassware & Equipment with Solvent start->decontamination waste_generation Waste Generation (Solid or Liquid) ppe->waste_generation solid_waste_container Collect in Labeled Hazardous Waste Container waste_generation->solid_waste_container Solid liquid_waste_container Collect in Compatible, Labeled Hazardous Waste Container waste_generation->liquid_waste_container Liquid solid_contaminated Include Contaminated (Gloves, Weigh Paper, etc.) solid_waste_container->solid_contaminated storage Store Sealed Containers in Designated Secondary Containment solid_contaminated->storage liquid_waste_container->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontamination->collect_rinsate collect_rinsate->liquid_waste_container ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling ML192

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ML192, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

This compound is a chemical compound for research use only. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on the known properties of similar chemical compounds and the common solvent, Dimethyl Sulfoxide (DMSO).

Personal Protective Equipment (PPE):

A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against splashes.
Hand Protection Chemical-resistant glovesButyl rubber gloves are recommended when working with DMSO solutions. Nitrile gloves offer less protection against DMSO.
Body Protection Laboratory CoatFully buttoned, to protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosolization is possible, a respirator may be necessary.

Emergency Procedures:

SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Chemical Name 2-furanyl[4-(5,6,7,8-tetrahydro-2-methyl[1]benzothieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-methanone
Molecular Formula C₂₀H₂₂N₄O₂S
Molecular Weight 382.5 g/mol
CAS Number 460331-61-7
Appearance Crystalline solid
Purity >98%
Solubility DMSO: 5 mg/mL, DMF: 10 mg/mL, Ethanol: 15 mg/mL
Storage Store at -20°C as a solid.

Operational Plan: Handling and Storage

Handling:

  • This compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin, eyes, and clothing.

  • Use only non-sparking tools.

  • As DMSO can penetrate the skin, extra caution should be taken when handling this compound dissolved in DMSO, as it may carry the compound into the body.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Categories:

Waste TypeDisposal Procedure
Solid this compound Collect in a labeled, sealed container for hazardous chemical waste.
This compound in DMSO Collect in a designated, sealed container for flammable liquid waste. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of as hazardous waste.

Experimental Protocols

This compound is known to inhibit β-arrestin trafficking and ERK1/2 phosphorylation.[1] The following are detailed methodologies for assessing these effects.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to antagonize agonist-induced recruitment of β-arrestin to GPR55.

Materials:

  • CHO cells stably co-expressing human GPR55 and a β-arrestin reporter system (e.g., Tango™ or PathHunter®)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI)

  • This compound

  • Assay buffer (e.g., HBSS)

  • Detection reagents specific to the reporter system

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Prepare a fixed concentration of the GPR55 agonist (e.g., EC₈₀ concentration).

  • Antagonist Treatment: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the GPR55 agonist to the wells and incubate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the signal against the concentration of this compound to determine the IC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the inhibitory effect of this compound on agonist-induced phosphorylation of ERK1/2.

Materials:

  • U2OS cells expressing GPR55

  • Cell culture medium

  • GPR55 agonist (e.g., LPI)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation: Plate cells in 6-well plates. Once they reach 80-90% confluency, serum-starve the cells overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with a GPR55 agonist (e.g., 10 µM LPI) for 10 minutes.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody against t-ERK to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to t-ERK and plot the results.

Visualizations

The following diagrams illustrate the signaling pathway of GPR55 and the experimental workflows.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq GPR55->Gq G12_13 Gα12/13 GPR55->G12_13 b_arrestin β-Arrestin GPR55->b_arrestin Agonist Agonist (e.g., LPI) Agonist->GPR55 Activates This compound This compound This compound->GPR55 Inhibits This compound->b_arrestin Inhibits ERK ERK1/2 Phosphorylation This compound->ERK Inhibits PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA PIP2 PIP2 PLC->PIP2 RhoA->ERK b_arrestin->GPR55 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->ERK

Caption: GPR55 signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_b_arrestin β-Arrestin Recruitment Assay cluster_erk ERK1/2 Phosphorylation Assay b_arrestin_1 Plate GPR55/β-arrestin cells b_arrestin_2 Add this compound (Antagonist) b_arrestin_1->b_arrestin_2 b_arrestin_3 Add Agonist (e.g., LPI) b_arrestin_2->b_arrestin_3 b_arrestin_4 Incubate b_arrestin_3->b_arrestin_4 b_arrestin_5 Add Detection Reagents b_arrestin_4->b_arrestin_5 b_arrestin_6 Measure Signal b_arrestin_5->b_arrestin_6 erk_1 Plate GPR55 cells erk_2 Serum Starve erk_1->erk_2 erk_3 Add this compound (Antagonist) erk_2->erk_3 erk_4 Add Agonist (e.g., LPI) erk_3->erk_4 erk_5 Lyse Cells erk_4->erk_5 erk_6 Western Blot for p-ERK/t-ERK erk_5->erk_6

Caption: Workflow for key experiments to assess this compound activity.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。